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  • Product: tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate
  • CAS: 1233958-89-8

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate: A Multi-Modal Analytical Guide

Executive Summary In modern drug discovery, piperidine derivatives serve as ubiquitous scaffolds. Specifically, tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (C₁₆H₂₃N₃O₃, MW: 305.37 g/mol ) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, piperidine derivatives serve as ubiquitous scaffolds. Specifically, tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (C₁₆H₂₃N₃O₃, MW: 305.37 g/mol ) is a highly versatile intermediate frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and other targeted therapeutics.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a checklist of peaks, but as a self-validating analytical system . This whitepaper provides an in-depth, causality-driven guide to the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound, establishing a rigorous framework for structural confirmation.

Molecular Architecture & Analytical Causality

To accurately predict and interpret the spectroscopic data, we must first deconstruct the molecule into its three functional domains, each dictating specific analytical responses:

  • The Isonicotinamide Core (Pyridine-4-carboxamide): The highly electronegative pyridine nitrogen withdraws electron density via both inductive and resonance effects. This causes severe deshielding of the ortho-protons, a phenomenon critical for ¹H NMR assignment [1].

  • The Piperidine Linker: This saturated heterocycle adopts a chair conformation. However, its symmetry is perturbed by the bulky substituents at the 1- and 4-positions, leading to distinct axial and equatorial proton environments.

  • The Boc Protecting Group (tert-Butoxycarbonyl): The carbamate linkage possesses partial double-bond character. At room temperature, restricted rotation around the carbamate C–N bond leads to non-equivalent rotamers, frequently causing diagnostic signal broadening in NMR spectra [2]. Furthermore, the bulky tert-butyl group provides a highly characteristic 9-proton singlet and drives predictable fragmentation in mass spectrometry.

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, the analytical workflow must be orthogonal—meaning the limitations of one technique are covered by the strengths of another. Below is the step-by-step methodology for acquiring this self-validating dataset.

Step 1: High-Resolution Mass Spectrometry (HRMS-ESI)

Purpose: Confirm exact mass and molecular formula.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The acidic modifier forces the protonation of the basic pyridine nitrogen.

  • Ionization: Inject 2 µL into an Electrospray Ionization (ESI) source operating in positive ion mode. ESI is selected as a "soft" ionization technique to preserve the pseudomolecular ion [M+H]⁺.

  • Acquisition: Scan from m/z 100 to 1000 using a Time-of-Flight (TOF) or Orbitrap analyzer for high mass accuracy (< 5 ppm error).

Step 2: Fourier-Transform Infrared Spectroscopy (FT-IR)

Purpose: Map functional groups and vibrational modes.

  • Sample Preparation: Ensure the sample is a dry, crystalline solid.

  • Acquisition: Place 2–3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent pressure using the anvil.

  • Scanning: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹. Background subtraction must be performed immediately prior to sample analysis.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Establish atomic connectivity and 3D spatial environments.

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen deliberately over CDCl₃ because its strong hydrogen-bond accepting capability prevents the amide N-H proton from exchanging too rapidly, allowing it to be observed as a sharp doublet.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (1024 scans, proton-decoupled) at 298 K.

Spectroscopic Data Analysis & Interpretation

High-Resolution Mass Spectrometry (ESI-MS)

Causality Insight: While ESI is a soft ionization method, the Boc group is notoriously labile. In-source fragmentation frequently results in a highly diagnostic neutral loss of 100 Da. This occurs via a concerted mechanism yielding isobutylene (56 Da) and carbon dioxide (44 Da), leaving the secondary piperidine amine [3].

Ion TypeExpected m/zFormulaAssignment / Causality
[M+H]⁺ 306.1812C₁₆H₂₄N₃O₃⁺Protonated pseudomolecular ion (base peak).
[M+Na]⁺ 328.1632C₁₆H₂₃N₃O₃Na⁺Sodium adduct (common in ESI+).
[M-Boc+H]⁺ 206.1288C₁₁H₁₆N₃O⁺Diagnostic fragment: Loss of isobutylene and CO₂.
[M-tBu+H]⁺ 250.1186C₁₂H₁₆N₃O₃⁺Minor fragment: Loss of the tert-butyl cation (-56 Da).
Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality Insight: The molecule contains two distinct carbonyl environments. The carbamate (Boc) C=O stretch appears at a higher wavenumber than the isonicotinamide C=O. Why? In a carbamate, the adjacent tert-butoxy oxygen competes with the nitrogen lone pair for resonance with the carbonyl carbon. This reduces the single-bond character of the C=O bond relative to a standard amide, stiffening the bond and increasing the vibrational frequency [1].

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~ 3310 N–H StretchSecondary Amide (Isonicotinamide N-H)
~ 2975, 2860 C–H Stretch (sp³)Aliphatic C-H (tert-butyl and piperidine)
~ 1690 C=O StretchCarbamate Carbonyl (Boc group)
~ 1645 C=O Stretch (Amide I)Amide Carbonyl (Isonicotinamide)
~ 1540 N–H Bend (Amide II)Secondary Amide
~ 1595, 1550 C=C / C=N StretchPyridine Ring Skeletal Vibrations
Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Causality Insight: The ¹H NMR spectrum of Boc-protected piperidines frequently exhibits characteristic signal broadening for the equatorial and axial protons adjacent to the nitrogen (C2/C6). This is caused by restricted rotation around the carbamate C–N partial double bond, leading to non-equivalent rotamers on the NMR timescale [2].

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
8.72 Doublet (J = 6.0 Hz)2HPyridine H2, H6: Highly deshielded by the adjacent electronegative pyridine nitrogen.
8.55 Doublet (J = 7.5 Hz)1HAmide N-H: Couples to the piperidine C4-H. Visible due to DMSO-d₆ solvent.
7.75 Doublet (J = 6.0 Hz)2HPyridine H3, H5: Less deshielded than H2/H6, but still aromatic.
3.95 Multiplet (Broad)3HPiperidine C4-H & C2/C6-H (eq): C4-H is deshielded by the amide. C2/C6 equatorial protons are broadened by Boc restricted rotation.
2.85 Multiplet (Broad)2HPiperidine C2/C6-H (ax): Axial protons adjacent to the Boc nitrogen.
1.80 Multiplet2HPiperidine C3/C5-H (eq): Equatorial protons on the piperidine ring.
1.45 Multiplet2HPiperidine C3/C5-H (ax): Axial protons on the piperidine ring.
1.40 Singlet9HBoc -C(CH₃)₃: Massive singlet dominating the aliphatic region.
¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
164.2 Amide C=O
153.8 Carbamate C=O (Boc)
150.1 Pyridine C2, C6
141.5 Pyridine C4 (Quaternary)
121.3 Pyridine C3, C5
78.5 Boc Quaternary Carbon -C(CH₃)₃
47.2 Piperidine C4 (CH)
42.5 (broad) Piperidine C2, C6 (CH₂)
31.0 Piperidine C3, C5 (CH₂)
28.1 Boc Methyls -C(CH₃)₃

Orthogonal Validation Workflow

The following diagram illustrates how these three spectroscopic modalities form a closed, self-validating loop to confirm the molecular structure without ambiguity.

Workflow Sample tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate (Target Molecule) MS HRMS (ESI+) Determines Exact Mass [M+H]+ 306.18 Sample->MS Ionization (Soft) IR FT-IR (ATR) Identifies Functional Groups Amide & Carbamate Sample->IR Vibrational Excitation NMR 1H & 13C NMR Maps Connectivity & Conformational Dynamics Sample->NMR Nuclear Spin Resonance Validation Orthogonal Validation Self-Validating Structural Confirmation MS->Validation IR->Validation NMR->Validation

Orthogonal spectroscopic validation workflow for structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons / Journal of Chemical Education.[Link][1]

  • Kibayashi, C. et al. A Formal Synthesis of Porantheridine and an Epimer (Observation of Boc-piperidine restricted rotation). The Journal of Organic Chemistry.[Link][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link][3]

Sources

Exploratory

tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate, a key building block in medicinal chemistry. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate, a key building block in medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, and its potential applications in the development of novel therapeutics.

Core Compound Identification

Chemical Name: tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

CAS Number: 1233958-89-8[1]

Molecular Formula: C₁₆H₂₃N₃O₃

Molecular Weight: 321.37 g/mol

This molecule features a piperidine ring, a common scaffold in drug design, protected with a tert-butoxycarbonyl (Boc) group. The isonicotinamido moiety introduces a pyridine ring, a key element in many biologically active compounds.

**2. Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is experimentally derived for similar compounds, other values are predicted based on the chemical structure.

PropertyValueSource
Molecular Weight 321.37 g/mol Calculated
Molecular Formula C₁₆H₂₃N₃O₃---
CAS Number 1233958-89-8[1]
Appearance White to off-white solidInferred from similar compounds
Melting Point 144-146°C (for a similar compound)[2]
Solubility Soluble in organic solvents like dichloromethane, methanol, and DMSO. Limited solubility in water.General chemical knowledge
Storage Store in a cool, dry place away from incompatible materials.General laboratory practice

Synthesis Protocol: A Self-Validating Approach

The synthesis of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate is typically achieved through an amide coupling reaction between a commercially available Boc-protected aminopiperidine and isonicotinic acid or its activated derivative. The following protocol describes a robust and reliable method.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product Reactant_A tert-Butyl 4-aminopiperidine-1-carboxylate Reaction Stir at room temperature Reactant_A->Reaction Reactant_B Isonicotinic acid Reactant_B->Reaction Coupling_Agent HATU or HOBt/EDC Coupling_Agent->Reaction Base DIPEA or Triethylamine Base->Reaction Solvent Dichloromethane (DCM) or Dimethylformamide (DMF) Solvent->Reaction Workup Aqueous wash & extraction Reaction->Workup Purification Column chromatography Workup->Purification Final_Product tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate Purification->Final_Product

Caption: Proposed synthesis workflow for tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate.

Step-by-Step Methodology

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Isonicotinic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isonicotinic acid (1.0 equivalent) in anhydrous DCM or DMF.

  • Activation of Carboxylic Acid: Add the coupling agent, either HATU (1.1 equivalents) or a combination of HOBt (1.1 equivalents) and EDC (1.1 equivalents), to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid. The formation of an active ester is a critical step for efficient amide bond formation.

  • Addition of Amine and Base: To the activated carboxylic acid solution, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) followed by the dropwise addition of a base such as DIPEA or triethylamine (2.0-3.0 equivalents). The base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. This self-validating step ensures the reaction has gone to completion before proceeding to the workup.

  • Aqueous Workup: Once the reaction is complete, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted acid and acidic byproducts, followed by water, and finally brine to remove any remaining aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate. The purity of the final product should be confirmed by analytical techniques such as NMR and HPLC.

Applications in Drug Discovery and Development

The tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The piperidine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.

  • Kinase Inhibitors: The pyridine moiety can act as a hydrogen bond acceptor, interacting with the hinge region of various kinases. This makes the title compound a promising starting material for the development of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

  • GPCR Ligands: The piperidine core is frequently found in ligands for G-protein coupled receptors (GPCRs). Modification of the pyridine ring and deprotection of the piperidine nitrogen can lead to the discovery of potent and selective GPCR modulators.

  • CNS-Active Agents: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive for the development of drugs targeting the central nervous system.

The Boc protecting group allows for selective modification of other parts of the molecule. It can be easily removed under acidic conditions, revealing a secondary amine on the piperidine ring which can be further functionalized to create diverse chemical libraries for high-throughput screening.

Conclusion

tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate is a versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the presence of key pharmacophoric features make it an important intermediate in the quest for novel therapeutics. The protocols and information provided in this guide are intended to support researchers in their efforts to design and synthesize the next generation of innovative medicines.

References

  • Chemical Substance Information for tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate. (n.d.).
  • PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate. Retrieved from [Link]

  • Wang, M., Wang, W., & Tang, Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

Sources

Foundational

Biological Activity of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate Derivatives: A Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide Executive Summary In modern medicinal chemistry, the design of highly selective...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity binding across diverse biological targets. tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8)[1][2] represents a highly versatile, protected building block utilized in the synthesis of advanced therapeutics.

While the intact molecule exhibits baseline lipophilicity and hydrogen-bonding capabilities, its true value lies in its derivatives. By leveraging the isonicotinamide moiety as a pharmacophore and the piperidine ring as a rigid vectorial spacer, researchers have successfully deployed this scaffold against a myriad of targets, including epigenetic modulators (e.g., ASH1L)[3], metabolic enzymes (e.g., NAMPT), kinases (e.g., IKK, EGFR)[4][5], and infectious agents like dormant Mycobacterium tuberculosis (Mtb)[6][7].

This technical guide dissects the chemical anatomy of this scaffold, elucidates the causality behind its biological activities, and provides self-validating experimental protocols for its application in drug discovery workflows.

Chemical Anatomy & Mechanistic Rationale

To understand the biological efficacy of this compound, we must deconstruct its structure and analyze the thermodynamic and pharmacokinetic causality behind each functional group.

  • The Isonicotinamide (Pyridine-4-carboxamide) Motif: Pyridine is a privileged nucleus in pharmacology due to its basicity, water solubility, and ability to participate in π−π stacking and dipole interactions[8][9]. The isonicotinamide group specifically acts as a bioisostere for endogenous molecules like nicotinamide (NAM). The nitrogen atom in the pyridine ring serves as a critical hydrogen-bond acceptor, while the carboxamide provides both donor and acceptor capabilities, anchoring the molecule deep within enzyme active sites.

  • The Piperidine Ring: Flexible aliphatic chains suffer a high entropic penalty upon binding to a target protein. The 6-membered saturated piperidine ring restricts conformational flexibility, pre-organizing the molecule into a favorable binding geometry. Furthermore, the basic nitrogen (once deprotected) can be protonated at physiological pH, enhancing aqueous solubility and altering the volume of distribution ( Vd​ ).

  • The tert-Butyl Carboxylate (Boc) Protecting Group: In early-stage screening, the Boc group acts as a massive lipophilic anchor (increasing LogP), which can enhance cell permeability in whole-cell phenotypic assays. Synthetically, it is an orthogonal protecting group that is stable under basic coupling conditions but easily cleaved under acidic conditions (e.g., TFA), allowing for late-stage functionalization (e.g., conversion into spiro-piperidine systems)[3].

Core Biological Activities & Target Mechanisms

Pathway A: Oncology & Epigenetic Modulation (ASH1L & NAMPT)

Derivatives of isonicotinamido-piperidines have shown profound efficacy in oncology. Recently, spiro-piperidine derivatives containing the isonicotinamide moiety have been developed as potent inhibitors of ASH1L (Absent, Small, or Homeotic-Like 1), a histone methyltransferase implicated in MLL-rearranged leukemias[3]. The isonicotinamide group forms critical hydrogen bonds with the backbone carbonyls of the ASH1L SET domain, driving nanomolar potency[3].

Additionally, the structural mimicry of nicotinamide allows these derivatives to act as competitive inhibitors of NAMPT (Nicotinamide phosphoribosyltransferase). By blocking NAMPT, these compounds starve cancer cells of NAD+, leading to ATP depletion and metabolic collapse.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN Intermediate NAMPT->NMN PRPP + ATP CellDeath Metabolic Collapse (Apoptosis) NAMPT->CellDeath Pathway Inhibition NAD NAD+ (Active) NMN->NAD NMNAT Inhibitor Isonicotinamido Derivative Inhibitor->NAMPT Competitive Block

Fig 1. Mechanism of NAMPT inhibition by isonicotinamido derivatives leading to metabolic collapse.

Pathway B: Infectious Disease (Latent Mycobacterium tuberculosis)

Latent tuberculosis infection (LTBI) is characterized by dormant, non-replicating Mtb bacilli that are highly tolerant to standard cell-wall targeting antibiotics like isoniazid[6][10]. Isonicotinamide derivatives (often coupled with urea or piperidine moieties) overcome this resistance. The lipophilic nature of the piperidine-Boc/alkyl derivatives allows penetration through the thickened, lipid-rich mycobacterial cell wall characteristic of the dormant state[7]. Once inside, they target alternative metabolic pathways essential for dormant survival, such as ATP synthase or specific kinase networks[6].

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for isonicotinamido-piperidine derivatives across key biological targets, demonstrating the versatility of the scaffold.

Derivative ModificationTarget Enzyme / Cell LineAssay TypeRepresentative IC50 / MICPrimary Mechanism of Action
Boc-Protected Scaffold Mtb H37Rv (Hypoxic)Whole-cell MIC2.5 - 5.0 µMDisruption of dormant energy metabolism[6]
Spiro-Piperidine Analog ASH1L (SET Domain)FP Enzymatic< 0.15 µMCompetitive binding at LMI pocket[3]
Urea-Linked Piperidine NAMPTFluorometric10 - 50 nMNAD+ salvage pathway blockade
N-Alkyl Piperidine IKK (IkappaB kinase)Kinase Assay~ 0.02 mMPhosphorylation inhibition[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the late-stage functionalization of the Boc-protected scaffold and subsequent biological evaluation.

Protocol 1: Boc-Deprotection & Late-Stage Functionalization

Causality: Trifluoroacetic acid (TFA) is utilized because the tert-butyl cation formed during cleavage is highly stable and rapidly eliminates as isobutylene gas, driving the reaction to completion without the need for harsh heating that could degrade the isonicotinamide core.

  • Deprotection: Dissolve tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Acidic Cleavage: Add TFA dropwise at 0°C to achieve a 1:4 (TFA:DCM) ratio. Stir for 2 hours at room temperature.

  • Validation: Monitor via LC-MS. The disappearance of the M+H peak and the appearance of the M−Boc+H peak confirms completion.

  • Workup: Concentrate under reduced pressure. Neutralize the TFA salt by passing through a basic Amberlyst resin or washing with saturated NaHCO3​ .

  • Coupling: React the free piperidine amine with a desired electrophile (e.g., an aryl chloride or carboxylic acid via HATU/DIPEA) to generate the final active derivative[3].

Workflow Boc 1. Boc Deprotection (TFA/DCM) Coupling 2. Amide Coupling (HATU/DIPEA) Boc->Coupling Purification 3. HPLC Purification (>95% Purity) Coupling->Purification Assay 4. In Vitro Bioassay (Enzymatic/Cellular) Purification->Assay

Fig 2. Standard synthetic and screening workflow for Boc-protected piperidine derivatives.

Protocol 2: In Vitro NAMPT Enzymatic Inhibition Assay

Causality: A fluorometric coupled-enzyme readout is chosen over direct UV absorption to prevent signal interference from the highly conjugated, aromatic isonicotinamide derivatives.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2​ , 0.5 mM TCEP).

  • Enzyme/Substrate Mix: Combine recombinant human NAMPT (5 nM final), PRPP (50 µM), and ATP (1 mM) in a 384-well black microplate.

  • Compound Addition: Dispense the synthesized piperidine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550). Include DMSO as a negative control and FK866 as a positive control.

  • Reaction Initiation: Add Nicotinamide (NAM) substrate (10 µM) to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Coupled Detection: Add NMNAT enzyme, alcohol dehydrogenase, and resazurin/diaphorase detection mix. The conversion of NMN to NAD+ drives the reduction of resazurin to highly fluorescent resorufin.

  • Readout & Analysis: Measure fluorescence (Ex 540 nm / Em 590 nm). Calculate IC50​ using a 4-parameter logistic non-linear regression model. A successful assay is validated by a Z'-factor > 0.6.

References[4] WO2013184757A1 - Compounds and compositions for modulating egfr activity. Google Patents. https://patents.google.com/patent/WO2013184757A1/en[1] tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate | 1233958-89-8. ChemicalBook. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB23175312.htm[2] Product Catalog: tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate. Sagechem. https://www.sagechem.com/products/S855909.html[5] Information on EC 2.7.11.10 - IkappaB kinase and Organism(s) Homo sapiens and UniProt Accession Q14164. BRENDA Enzyme Database. https://www.brenda-enzymes.org/enzyme.php?ecno=2.7.11.10[6] Targeting Non-Replicating Mycobacterium tuberculosis and Latent Infection: Alternatives and Perspectives (Mini-Review). PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8657802/[8] Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9143681/[3] Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12013431/[9] Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. https://www.ijpsonline.com/articles/recently-adopted-synthetic-approaches-to-pyridine-and-analogs-a-review-4512.html[7] Target Identification in Anti-Tuberculosis Drug Discovery. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10341757/[10] Mycobacterium tuberculosis Dormancy: How to Fight a Hidden Danger. PMC - NIH. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9783935/

Sources

Exploratory

Starting materials for tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate Executive Summary tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate is a key building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

Executive Summary

tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of pharmacologically active agents. Its structure combines a Boc-protected piperidine ring, which imparts specific conformational constraints and solubility characteristics, with an isonicotinamide moiety, a common pharmacophore. This guide provides a detailed examination of the requisite starting materials and a validated synthetic pathway to this compound. We will dissect the synthesis of the core intermediates—activated isonicotinic acid and tert-butyl 4-aminopiperidine-1-carboxylate—and culminate in a robust amide coupling protocol. The causality behind experimental choices, mechanistic insights, and detailed procedural steps are provided to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of the target molecule is a convergent process, primarily involving the formation of an amide bond between two key precursors: isonicotinic acid and tert-butyl 4-aminopiperidine-1-carboxylate. The overall strategy necessitates the synthesis or procurement of these precursors and their subsequent coupling using a suitable activating agent.

G cluster_0 Precursor Synthesis & Activation cluster_1 Core Reaction cluster_2 Final Product A Isonicotinic Acid Activation Carboxylic Acid Activation A->Activation In-situ activation B tert-Butyl 4-aminopiperidine-1-carboxylate Coupling Amide Coupling Reaction B->Coupling Activation->Coupling C tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate Coupling->C

Caption: Overall synthetic workflow for the target molecule.

Synthesis of Key Intermediate: tert-Butyl 4-aminopiperidine-1-carboxylate

tert-Butyl 4-aminopiperidine-1-carboxylate (also known as 4-amino-1-Boc-piperidine) is a crucial intermediate whose amino group provides the nucleophile for the final amide bond formation.[1] It is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Several synthetic routes are available, with one of the most efficient being the Hofmann rearrangement of the corresponding carboxamide.

Synthetic Route via Hofmann Rearrangement

This industrial-scale friendly method starts from 4-piperidinecarboxamide and involves two main steps: Boc-protection of the piperidine nitrogen followed by a Hofmann rearrangement to convert the amide group into a primary amine.[2]

G Start 4-Piperidinecarboxamide Inter 1-Boc-4-piperidinecarboxamide Start->Inter (Boc)₂O, Et₃N H₂O, 20-25°C Final tert-Butyl 4-aminopiperidine-1-carboxylate Inter->Final 1. Br₂, NaOH 2. Reflux

Caption: Synthesis of the piperidine intermediate via Hofmann rearrangement.

Experimental Protocol: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

Step 1: Synthesis of 1-Boc-4-piperidinecarboxamide [2]

  • To a 1L three-necked flask, add 4-piperidinecarboxamide (48-50 g), distilled water (98-100 mL), and triethylamine (48-50 g).

  • Stir the mixture at room temperature (20-25 °C).

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (78-80 g) dropwise.

  • Continue stirring at room temperature for 8-10 hours.

  • Upon reaction completion, adjust the pH to 6-7 using 20% hydrochloric acid.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure until a thick residue is obtained.

  • Add acetone (100-150 g) to the residue and allow it to crystallize at 0-2 °C for 10-12 hours.

  • Filter the white crystalline powder to obtain 1-Boc-4-piperidinecarboxamide.

Step 2: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate (Hofmann Rearrangement) [2]

  • In a 1L three-necked flask, prepare a solution of 40%-60% sodium hydroxide in water (198-200 mL).

  • Cool the solution to below 25 °C and slowly add bromine (60-80 g) dropwise.

  • Add the 1-Boc-4-piperidinecarboxamide (50 g) prepared in the previous step.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction to room temperature and adjust the pH to 10-11 using 10-15% dilute hydrochloric acid at 0-5 °C.

  • Extract the product with dichloromethane, dry the organic phase, and concentrate under reduced pressure.

  • Add petroleum ether to the residue to induce crystallization at low temperature.

  • Filter the white crystals to yield tert-butyl 4-aminopiperidine-1-carboxylate.

The Amide Coupling Reaction: Synthesis of the Final Product

The formation of the amide bond is the central transformation in this synthesis. This reaction involves the activation of the carboxylic acid group of isonicotinic acid, followed by nucleophilic attack from the primary amine of tert-butyl 4-aminopiperidine-1-carboxylate.

Choice of Coupling Reagent: HATU

While classic reagents like dicyclohexylcarbodiimide (DCC) can be used, modern peptide coupling reagents offer significant advantages in terms of efficiency, suppression of side reactions, and ease of purification. For this synthesis, HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an excellent choice.

Rationale for Selecting HATU:

  • High Efficiency: HATU is known for promoting rapid and clean couplings, even with sterically hindered substrates.[3]

  • Low Racemization: It effectively suppresses the racemization of chiral centers, which is a critical consideration in peptide synthesis.[3]

  • Favorable Byproducts: The byproducts of the HATU-mediated reaction are water-soluble, facilitating straightforward removal during aqueous work-up, a distinct advantage over DCC which produces difficult-to-remove dicyclohexylurea (DCU).[4]

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds through the formation of a highly reactive OAt-active ester intermediate.

  • Deprotonation: A non-nucleophilic base, typically diisopropylethylamine (DIPEA), deprotonates the isonicotinic acid, forming a carboxylate anion.

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, displacing the aza-benzotriazole moiety.

  • Active Ester Formation: The resulting HOAt anion attacks the activated carboxylic acid intermediate, forming the key OAt-activated ester.[5]

  • Nucleophilic Attack: The primary amine of tert-butyl 4-aminopiperidine-1-carboxylate attacks the carbonyl carbon of the highly reactive OAt-ester.

  • Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond, releasing HOAt.

G cluster_0 Mechanism Steps A Isonicotinic Acid + Base → Carboxylate B Carboxylate + HATU → Activated Intermediate A->B 1. Activation C Intermediate + HOAt → OAt-Active Ester B->C 2. Ester Formation D OAt-Ester + Amine → Tetrahedral Intermediate C->D 3. Nucleophilic Attack E Tetrahedral Intermediate → Amide Product + HOAt D->E 4. Collapse

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Foundational

Unlocking Therapeutic Potential: A Mechanistic Exploration of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate scaffold represents a versati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action exhibited by compounds derived from this core. Moving beyond a singular mechanistic focus, this document delves into the various biological targets and signaling pathways that can be modulated by strategic chemical modifications of this scaffold. We will dissect the established roles of these derivatives as potent enzyme inhibitors, particularly in the context of histone deacetylases (HDACs), and their emerging applications as anti-inflammatory, antifungal, and antitubercular agents. This guide is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this chemical series, supported by detailed experimental protocols and data-driven insights to facilitate future discovery and development efforts.

The Versatile Scaffold: tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

The core structure, tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate, combines several key pharmacophoric features that contribute to its broad utility in drug design. The isonicotinamide moiety, a derivative of vitamin B3, is a known precursor to important antitubercular agents and can participate in crucial hydrogen bonding interactions with biological targets.[1] The piperidine ring provides a flexible yet constrained linker, allowing for precise spatial orientation of substituent groups. The tert-butoxycarbonyl (Boc) protecting group offers a convenient synthetic handle for further chemical elaboration. This structural amalgam has been successfully exploited to generate compounds with a wide spectrum of biological activities.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A predominant and well-investigated mechanism of action for derivatives of the tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate scaffold is the inhibition of histone deacetylases (HDACs).[2][3][4][5] HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression.[4] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them attractive therapeutic targets.[4][5]

Molecular Target: Class I and IIb HDACs

Derivatives of the core scaffold, particularly those incorporating a zinc-binding group such as a hydroxamic acid, have demonstrated potent inhibitory activity against several HDAC isoforms.[2][3][6]

  • HDAC6: A number of piperidine-based compounds have been identified as selective inhibitors of HDAC6.[6] HDAC6 is a unique, cytoplasmic-localized class IIb HDAC that deacetylates non-histone proteins, including α-tubulin, a key component of the cytoskeleton. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and cell migration.

  • HDAC8: Certain piperidine hydroxamate scaffolds have been designed to selectively target HDAC8, a class I HDAC.[3][5] Selective inhibition of HDAC8 has shown promise as a therapeutic strategy for certain cancers, including cervical cancer.[3][5]

Downstream Signaling and Cellular Effects

The inhibition of HDACs by these compounds triggers a cascade of downstream events, ultimately leading to anticancer effects:

  • Reactivation of Tumor Suppressor Genes: By preventing the deacetylation of histones, the chromatin structure remains in a more relaxed, open state, allowing for the transcription of previously silenced tumor suppressor genes.[3]

  • Induction of Apoptosis: HDAC inhibitors can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins.[3][5]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase.[4]

Visualizing the HDAC Inhibition Pathway

HDAC_Inhibition Compound Piperidine-Hydroxamate Derivative HDAC HDAC Enzyme (e.g., HDAC6, HDAC8) Compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes OpenChromatin->TSG Allows Access Transcription Gene Transcription TSG->Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Antifungal_Workflow Synthesis Synthesize 4-Aminopiperidine Derivatives MIC_Assay Broth Microdilution Assay (Determine MIC) Synthesis->MIC_Assay Toxicity_Assay In Vitro Mammalian Cell Cytotoxicity Assay Synthesis->Toxicity_Assay Ergosterol_Quant Sterol Extraction & GC-MS Analysis MIC_Assay->Ergosterol_Quant Active Compounds Mechanism_Study Enzymatic Assays (e.g., Erg24, Erg6) Ergosterol_Quant->Mechanism_Study Confirm Target In_Vivo_Model In Vivo Efficacy Study (e.g., Murine Model of Candidiasis) Mechanism_Study->In_Vivo_Model Toxicity_Assay->In_Vivo_Model

Caption: Experimental workflow for evaluating the antifungal activity of 4-aminopiperidine derivatives.

Antitubercular Potential: A Legacy of Isonicotinamide

The isonicotinamide core of the scaffold is structurally related to isoniazid, a cornerstone of tuberculosis treatment. [1]Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. While the direct antitubercular activity of the parent scaffold is not extensively documented, its derivatives hold promise in this therapeutic area. Additionally, piperidinol analogs have been identified with activity against Mycobacterium tuberculosis. [7]

Quantitative Data Summary

Compound ClassTargetAssayIC50 / MICReference
Piperidine HydroxamatesHDAC8In vitro enzymatic assay58.89 nM (for compound 3l)[3]
IsonicotinatesROS ProductionIn vitro neutrophil assay1.42 µg/mL (for compound 5)[8]
4-AminopiperidinesCandida albicansBroth microdilutionMICs in the low µg/mL range
Piperidinol AnalogsM. tuberculosisIn vitro growth inhibitionMICs in the low µg/mL range[7]

Conclusion and Future Directions

The tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with well-defined mechanisms of action in oncology, inflammation, and infectious diseases. The future of this chemical series lies in the continued exploration of structure-activity relationships to enhance potency and selectivity for specific targets. The development of isoform-selective HDAC inhibitors, novel antifungal agents with improved safety profiles, and potent anti-inflammatory compounds remains a promising avenue for therapeutic innovation. This guide serves as a foundational resource to stimulate and inform these future research endeavors.

References

  • SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • ResearchGate. (2019, September 8).
  • Wikipedia. 1-Boc-4-AP.
  • Google Patents.
  • PMC.
  • PMC. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)
  • ResearchGate. (2026, March 5).
  • PubMed. (2009, May 15). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity.
  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • PMC. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Grokipedia. Isonicotinamide.
  • PMC.
  • PubMed. (2011, April 15). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors.
  • ACS Publications. (2014, April 10).
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • PubMed. (2026, March 2). Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells.
  • RSC Publishing. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • MDPI. (2021, August 27). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease.
  • MDPI. (2020, November 22). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs).
  • MDPI. (2023, May 2).
  • ResearchGate. (2026, March 13). Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells.
  • PubMed. (2020, July 15). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
  • MilliporeSigma.

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Exploratory

The Pharmacological Landscape of Piperidine-Isonicotinamide Scaffolds: Target Identification and Experimental Validation

Executive Summary: The Strategic Value of the Boc-Protected Precursor As a Senior Application Scientist overseeing hit-to-lead medicinal chemistry campaigns, I approach tert-Butyl 4-(isonicotinamido)piperidine-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Boc-Protected Precursor

As a Senior Application Scientist overseeing hit-to-lead medicinal chemistry campaigns, I approach tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8) not as a final therapeutic entity, but as a highly privileged synthetic node. The core pharmacophore—an isonicotinamide moiety linked to a piperidine ring—provides a robust foundation for interacting with diverse biological targets.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate design choice that enables orthogonal functionalization. By masking the secondary amine, chemists can selectively modify the isonicotinamide core or, more commonly, cleave the Boc group under acidic conditions to utilize the piperidine ring as a vector for exploring solvent channels and secondary binding pockets. This technical guide deconstructs the three primary therapeutic targets for this scaffold, explaining the mechanistic causality behind its efficacy and providing self-validating protocols for experimental verification.

Therapeutic Target 1: Nicotinamide N-Methyltransferase (NNMT)

Mechanistic Causality

Nicotinamide N-methyltransferase (NNMT) is an enzyme heavily overexpressed in various cancers and is a primary driver of Chronic Kidney Disease (CKD) and Acute Kidney Injury (AKI)[1]. The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA)[2].

Because isonicotinamide is a direct structural isomer of NAM, it serves as a highly effective competitive scaffold. The critical advantage of the piperidine analog over simple pyridines is its basic nitrogen. Once deprotected and appropriately alkylated, the piperidine moiety can extend deep into the SAM-binding pocket or adjacent solvent-exposed regions. This dual-pocket engagement drastically improves binding affinity and pharmacokinetic properties, halting the progression of tubular and glomerular injury[1][2].

NNMT_Pathway SAM S-adenosyl-L-methionine (SAM) NNMT NNMT Enzyme (Catalytic Core) SAM->NNMT Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT Substrate SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Byproduct MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylated Product Inhibitor Piperidine-Isonicotinamide Analog Inhibitor->NNMT Competitive Inhibition

Fig 1. NNMT catalytic pathway and competitive inhibition by isonicotinamide analogs.

Therapeutic Target 2: Glycogen Synthase Kinase-3β (GSK-3β)

Mechanistic Causality

Glycogen Synthase Kinase-3β is a critical kinase target in neurodegenerative diseases, including Alzheimer's and mood disorders. In the context of kinase inhibition, the isonicotinamide moiety functions as a canonical ATP-competitive hinge binder. The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the Val135 residue, while the amide NH donates a hydrogen bond to the corresponding backbone carbonyl[3].

The piperidine ring is strategically directed toward the solvent-accessible channel. This orientation is critical for neurodegenerative indications: by tuning the lipophilicity of the piperidine nitrogen via alkylation, researchers can optimize blood-brain barrier (BBB) penetration without disrupting the primary pharmacophore's interaction with the kinase hinge region[3].

Therapeutic Target 3: SARS-CoV-2 Papain-Like Protease (PLpro)

Mechanistic Causality

The papain-like protease (PLpro) of SARS-CoV-2 is essential for viral replication and immune evasion. Piperidine-based isonicotinamides have emerged as compelling non-covalent inhibitors for this viral target[4].

In this architecture, the piperidine ring acts as a rigid, non-aromatic spacer. Its chair conformation precisely vectors bulky, hydrophobic substituents (such as naphthalene or biphenyl derivatives) into the S3 and S4 subsites of the protease, while the isonicotinamide core anchors the molecule near the catalytic cleft, blocking the ubiquitin-like domain binding site[5].

Quantitative Target Summary

To facilitate rapid decision-making in hit-to-lead campaigns, the structural requirements and assay parameters for the three primary targets are summarized below:

Therapeutic TargetPrimary Disease IndicationPharmacophore RationaleTypical Assay Readout
NNMT Chronic Kidney Disease (CKD), OncologyIsonicotinamide mimics natural substrate (NAM); piperidine accesses SAM pocket.LC-MS/MS (1-MNA quantification)
GSK-3β Alzheimer's, Mood DisordersPyridine/Amide acts as ATP-hinge binder; piperidine tunes BBB permeability.ADP-Glo (ATP depletion)
SARS-CoV-2 PLpro COVID-19Isonicotinamide binds catalytic cleft; piperidine acts as rigid S3/S4 vector.FRET-based peptide cleavage

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, protocols must be designed with internal controls that validate the experimental logic. Below are the core workflows for synthesizing and validating these analogs.

Protocol 1: Orthogonal Deprotection and Diversification

Causality: Boc removal is essential to unmask the secondary amine for library generation. However, residual trifluoroacetic acid (TFA) will protonate the amine, rendering it non-nucleophilic and causing subsequent coupling steps to fail. This protocol includes a self-validating free-basing step.

  • Cleavage: Dissolve tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and TFA. Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvent under reduced pressure to yield the TFA salt of the intermediate.

  • Self-Validating Free-Basing: Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Validation Check: Test the aqueous layer with pH paper; it must remain basic (pH > 8) to ensure complete neutralization of TFA.

  • Diversification (Reductive Amination): Add the desired aldehyde (1.2 eq) to the free amine in 1,2-dichloroethane, followed by sodium triacetoxyborohydride (1.5 eq). Stir overnight to yield the target analog.

Workflow Boc tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate Deprotect Boc Deprotection (TFA/DCM) Boc->Deprotect Scaffold N-(piperidin-4-yl) isonicotinamide Deprotect->Scaffold Diversify N-Alkylation / Amidation Scaffold->Diversify Assay In Vitro Target Validation Diversify->Assay SAR Screening

Fig 2. Synthetic workflow from Boc-protected precursor to target validation.

Protocol 2: LC-MS/MS Validated NNMT Activity Assay

Causality: Traditional fluorescence-based coupled assays for methyltransferases are highly prone to false positives from auto-fluorescent compounds or assay interference. Direct LC-MS/MS quantification of the product (1-MNA) eliminates this risk.

  • Enzymatic Reaction: Incubate recombinant human NNMT (10 nM) with 10 μM SAM, 10 μM NAM, and varying concentrations of the synthesized piperidine analog in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT) for 30 minutes at 37°C.

  • Quenching & Internal Standard Addition: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 100 nM of heavy-isotope labeled d3-1-MNA.

    • Self-Validation: The d3-1-MNA acts as an internal standard. If the mass spectrometer detects a drop in the d3-1-MNA signal, it indicates matrix-induced ion suppression rather than true enzymatic inhibition, preventing false-positive data.

  • Quantification: Centrifuge to pellet proteins, and inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the transition of NAM to 1-MNA.

Comprehensive References
  • Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase - Google Patents Source: Google Patents (WO2025149628A1) URL:2

  • Novel Piperidine Derivatives as NNMT Inhibitors for Treating Chronic Kidney Disease or Acute Kidney Injury Source: ACS Medicinal Chemistry Letters URL:1

  • Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:3

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Source: PubMed (Frontiers in Chemistry) URL:4

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Source: Frontiers URL:5

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Acylation of 4-Aminopiperidine with Isonicotinic Acid

Introduction and Scientific Rationale The N-(piperidin-4-yl)amide scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in G-protein coupled receptor (GPCR) ligands, such as GPR119 agonists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The N-(piperidin-4-yl)amide scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in G-protein coupled receptor (GPCR) ligands, such as GPR119 agonists, and kinase inhibitors (e.g., CDK7 inhibitors) (1[1]; 2[2]). Synthesizing this core via the direct acylation of 4-aminopiperidine presents a significant chemoselectivity challenge. The molecule possesses two nucleophilic centers: a secondary aliphatic amine within the piperidine ring and a primary aliphatic amine at the 4-position.

The Causality of Chemoselective Protection: Attempting a direct, one-pot acylation of unprotected 4-aminopiperidine often results in a complex mixture of ring-N-acylated, primary-N-acylated, and diacylated products (3[3]). To enforce strict regiocontrol, the field standard dictates utilizing a pre-protected building block—specifically, 1-Boc-4-aminopiperidine. The tert-butyloxycarbonyl (Boc) group electronically deactivates and sterically shields the secondary ring nitrogen, directing the isonicotinic acid exclusively to the primary amine.

Mechanistic Choice of Coupling Reagents: For the acylation step, HATU is selected over classical carbodiimides like EDC. Isonicotinic acid features an electron-withdrawing pyridine ring, which can reduce the nucleophilicity of the carboxylate during the initial activation step. HATU rapidly forms a highly reactive 7-azabenzotriazole (OAt) active ester, driving the coupling to completion even with deactivated substrates, while minimizing epimerization or side reactions.

Experimental Workflow and Mechanistic Pathways

Workflow A Isonicotinic Acid + 1-Boc-4-aminopiperidine B Amide Coupling HATU, DIPEA, DMF (rt, 12h) A->B C Intermediate: Boc-Protected Amide B->C D Boc Deprotection TFA, DCM (0 °C to rt, 2h) C->D E Final Product: N-(piperidin-4-yl) isonicotinamide D->E

Two-step synthetic workflow for the regioselective acylation of 4-aminopiperidine.

Mechanism A 1. Deprotonation Isonicotinic Acid + DIPEA B 2. HATU Activation Formation of OAt Active Ester A->B C 3. Nucleophilic Attack Primary Amine of 1-Boc-4-aminopiperidine B->C D 4. Elimination Release of HOAt & Amide Formation C->D

Mechanistic pathway of HATU-mediated amide coupling.

Quantitative Data Summary

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

StepReagentMW ( g/mol )EquivalentsAmountFunction
1. Coupling Isonicotinic Acid123.111.01.23 gAcylating Agent
1-Boc-4-aminopiperidine200.281.052.10 gNucleophile
HATU380.231.24.56 gCoupling Reagent
DIPEA129.243.05.23 mLBase
DMF (Anhydrous)73.09-50 mLSolvent
2. Deprotection Boc-Protected Amide305.371.0~3.05 gIntermediate
Trifluoroacetic Acid (TFA)114.0210.07.65 mLAcidic Cleavage Reagent
Dichloromethane (DCM)84.93-30 mLSolvent

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

Objective: Form the amide bond while preserving the Boc protecting group.

  • Activation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (1.23 g, 10.0 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol). Causality: Three equivalents of base are strictly required: one to deprotonate the carboxylic acid, one to neutralize the hexafluorophosphate counterion of HATU, and one to maintain a basic environment for the incoming nucleophile.

  • Active Ester Formation: Add HATU (4.56 g, 12.0 mmol) in one portion. Stir the mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the OAt active ester.

  • Nucleophilic Addition: Add 1-Boc-4-aminopiperidine (2.10 g, 10.5 mmol) dropwise or in small portions. Stir the reaction mixture at room temperature for 12 hours.

  • In-Process Control (IPC): Analyze a 10 µL aliquot via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is self-validating when the isonicotinic acid peak (UV 254 nm) is consumed and a new product mass ( [M+H]+=306.2 ) emerges.

  • Workup: Quench the reaction by adding 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ ( 2×50 mL) to remove residual acid/HOAt, water ( 50 mL), and brine ( 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM) to afford the intermediate as a white solid.

Step 2: Synthesis of N-(piperidin-4-yl)isonicotinamide (Boc Deprotection)

Objective: Quantitatively remove the Boc group to yield the final target without hydrolyzing the newly formed amide.

  • Preparation: Dissolve the purified tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (~3.05 g, 10.0 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Acidic Cleavage: Add Trifluoroacetic Acid (TFA) (7.65 mL, 100 mmol) dropwise over 10 minutes. Causality: Cooling to 0 °C prevents exothermic degradation. The large excess of TFA drives the equilibrium of the acid-catalyzed cleavage of the tert-butyl carbamate, releasing isobutylene and carbon dioxide gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the intermediate mass ( 306.2 ) disappears, replaced entirely by the product mass ( [M+H]+=206.1 ).

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual trapped TFA, co-evaporate the resulting oil with toluene ( 3×20 mL).

  • Final Salt Formation: Triturate the crude residue with cold diethyl ether (50 mL). The product will precipitate as a highly pure N-(piperidin-4-yl)isonicotinamide bis-TFA salt. Filter, wash with ether, and dry under high vacuum. (Note: If the free base is required, pass the dissolved salt through a basic ion-exchange resin column).

References

  • Jain, G., & Kawathekar, N. (2025). Synthesis of 4-nitro-N-(piperidin-4-yl)benzamide derivatives. Research Journal of Pharmacy and Technology.
  • BenchChem. (2023). Synthesis of 1-propionyl-4-aminopiperidine. BenchChem Technical Support Center.
  • WO2021121390A1. (2021). Heterocyclic compound, and pharmaceutical composition thereof, preparation method therefor, intermediate thereof and application thereof.

Sources

Application

Application Note: Synthesis and Boc Protection Strategies for 4-(Isonicotinamido)piperidine Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Biological Rationale The synthesis of tert-butyl 4-(is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Biological Rationale

The synthesis of tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate is a critical workflow in modern medicinal chemistry. This Boc-protected intermediate serves as a highly versatile scaffold for the development of potent acyl piperidine inhibitors targeting Soluble Epoxide Hydrolase (sEH) [1] and Cyclin-Dependent Kinase 7 (CDK7) [2].

In the arachidonic acid cascade, sEH converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Acyl piperidines featuring the isonicotinamido motif act as competitive, tight-binding inhibitors that establish crucial hydrogen bonds within the sEH active site, thereby preserving EET levels and providing cardiovascular and anti-inflammatory benefits.

sEHPathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhib Acyl Piperidine Inhibitor Inhib->sEH Blocks

sEH signaling pathway and targeted inhibition by acyl piperidine derivatives.

Synthetic Strategies & Mechanistic Insights

To access the target scaffold, chemists typically employ one of two orthogonal strategies. Route A builds the molecule via an amide coupling of commercially available 1-Boc-4-aminopiperidine and isonicotinic acid. Route B involves the direct Boc protection of the secondary amine of a pre-formed 4-(isonicotinamido)piperidine core.

SynthesisWorkflow A 1-Boc-4-aminopiperidine + Isonicotinic Acid C HATU / DIPEA Amide Coupling A->C Route A B 4-(Isonicotinamido)piperidine + Boc2O D DMAP / TEA Direct Boc Protection B->D Route B E tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate C->E D->E

Workflow of orthogonal synthetic routes to tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate.

Mechanistic Causality: Why These Reagents?
  • Route A (HATU vs. EDC): While EDC/HOBt is a traditional choice, HATU is highly recommended for this specific coupling. HATU generates an active ester featuring a pyridine nitrogen (from the HOAt moiety). This nitrogen provides anchimeric assistance (neighboring group participation), rapidly accelerating the nucleophilic attack of the piperidine amine and driving the reaction to completion in under 2 hours [2]. DIPEA is strictly required to deprotonate the isonicotinic acid and neutralize the hexafluorophosphate counterion.

  • Route B (DMAP Catalysis): Di-tert-butyl dicarbonate (Boc₂O) reacts sluggishly with sterically hindered or deactivated amines. The addition of catalytic 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly electrophilic Boc-pyridinium intermediate, expelling tert-butyl carbonate [3]. The piperidine nitrogen then rapidly attacks this intermediate. The expelled carbonate decomposes into tert-butoxide and CO₂ gas, rendering the reaction irreversible [4].

Quantitative Data & Reaction Optimization

The following tables summarize the stoichiometric requirements and empirical optimization data for both routes.

Table 1: Coupling Reagent Optimization for Route A

Coupling Reagent Base Solvent Time (h) Yield (%) Mechanistic Observation
EDC / HOBt DIPEA DMF 12.0 75% Standard kinetics; requires aqueous workup to remove urea byproduct.
PyBOP DBU CH₃CN 4.0 82% Faster conversion; pyrrolidine byproduct requires column chromatography.

| HATU | DIPEA | DMF | 2.0 | 94% | Optimal; HOAt neighboring group participation accelerates coupling. |

Table 2: Stoichiometric Equivalents for Route B (Direct Boc Protection)

Reagent MW ( g/mol ) Equivalents Function in Reaction
4-(Isonicotinamido)piperidine 205.26 1.00 Nucleophilic Substrate
Boc₂O 218.25 1.20 Electrophilic Protecting Agent
Triethylamine (TEA) 101.19 2.00 Bulk Base / Acid Scavenger

| DMAP | 122.17 | 0.10 | Nucleophilic Catalyst |

Self-Validating Experimental Protocols

A robust protocol must contain internal checks to validate success before proceeding to the next step. The following methodologies are designed as self-validating systems.

Protocol A: Synthesis via Amide Coupling (Recommended)

This route is preferred due to the commercial availability of the starting materials and the high atom-economy of the HATU coupling.

Step-by-Step Methodology:

  • Activation: In an oven-dried 100 mL round-bottom flask, dissolve isonicotinic acid (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise. Self-Validation Check 1: The solution will transition from a colorless suspension to a clear, pale-yellow solution within 10 minutes, confirming the formation of the active HOAt ester.

  • Coupling: Add 1-Boc-4-aminopiperidine (1.05 eq, 10.5 mmol) in a single portion. Stir at room temperature for 2 hours.

  • Reaction Monitoring (TLC): Spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: 10% MeOH in DCM). Self-Validation Check 2: Stain the plate with Ninhydrin and heat. The 1-Boc-4-aminopiperidine starting material will stain deep purple (primary amine). The disappearance of the purple spot confirms complete conversion to the secondary amide product (which does not stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH, 95:5) to yield the product as a white solid.

Protocol B: Direct Boc Protection of the Piperidine Core

Use this route if the 4-(isonicotinamido)piperidine core has been synthesized via an alternative pathway (e.g., reduction of a pyridine precursor).

Step-by-Step Methodology:

  • Preparation: Suspend 4-(isonicotinamido)piperidine (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Add Triethylamine (TEA) (2.0 eq, 10 mmol).

  • Catalyst Addition: Add DMAP (0.1 eq, 0.5 mmol).

  • Boc₂O Addition: Dissolve Boc₂O (1.2 eq, 6 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture at 0 °C over 15 minutes.

    • Critical Safety & Causality Note: Do not run this reaction in a sealed vessel. The DMAP-catalyzed decomposition of tert-butyl carbonate generates stoichiometric amounts of CO₂ gas. Ensure the flask is vented through a bubbler.

  • Reaction Evolution: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation Check 1: Vigorous bubbling (CO₂ evolution) will be observed immediately upon Boc₂O addition, visually confirming that the DMAP-catalyzed activation is occurring.

  • LC-MS Validation: Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject. Self-Validation Check 2: Look for the complete disappearance of the starting mass ([M+H]⁺ = 206.1) and the appearance of the product mass ([M+H]⁺ = 306.2).

  • Workup: Wash the organic layer sequentially with 0.5 M HCl (20 mL) to remove DMAP/TEA, followed by saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over MgSO₄ and concentrate to afford the pure tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate.

References

  • Source: Google Patents (US9296693B2)
  • Title: Heterocyclic compound, and pharmaceutical composition thereof, preparation method therefor, intermediate thereof and application thereof (CDK7 Inhibitors)
  • Title: Boc Protection Mechanism (Boc2O + DMAP) Source: Common Organic Chemistry URL: [Link]

  • Title: Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols Source: Journal of Organic Chemistry (Basel et al., 2000, 65, 20, 6368–6380) URL: [Link]

Method

Application Note: Analytical Methods for the Characterization of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

Introduction & Scope tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8) is a highly versatile chemical intermediate widely utilized in pharmaceutical research and drug development[1]. Featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8) is a highly versatile chemical intermediate widely utilized in pharmaceutical research and drug development[1]. Featuring a lipophilic tert-butyloxycarbonyl (Boc)-protected piperidine ring coupled to a polar, basic isonicotinamide (pyridine-4-carboxamide) moiety, this building block is frequently employed in the synthesis of targeted therapeutics, including HIV-1 entry inhibitors[2] and soluble epoxide hydrolase (sEH) inhibitors[3].

Because this compound possesses both acid-labile (Boc group) and base-sensitive (amide linkage) functionalities, developing a robust, stability-indicating analytical profile is critical. This application note provides comprehensive, self-validating protocols for the structural elucidation, purity assessment, and stability monitoring of this intermediate.

Physicochemical Profiling

Understanding the physicochemical baseline is essential for method development. The basic pyridine nitrogen dictates chromatographic behavior, while the Boc group governs solubility and acid stability.

Table 1: Key Physicochemical Parameters

ParameterValue / Description
Chemical Name tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate
CAS Registry Number 1233958-89-8
Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
Structural Features Amphiphilic; contains a basic pyridine ring and an acid-labile carbamate.
UV Absorbance Max ~254 nm (dominated by the isonicotinamide chromophore)

Analytical Strategy & Causality

To ensure absolute scientific integrity, our analytical strategy relies on orthogonal techniques to validate both identity and purity:

  • Chromatographic Purity (HPLC-UV/LC-MS) : The basicity of the pyridine nitrogen often leads to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. To counteract this, we employ a mobile phase heavily modified with 0.1% Formic Acid (FA)[4]. The FA fully protonates the pyridine ring, ensuring sharp peak shapes, while simultaneously enhancing ionization efficiency for positive-mode Electrospray Ionization (ESI+) in LC-MS[5].

  • Structural Identity (NMR) : 1H and 13C NMR are used to confirm the intact molecular connectivity. The Boc group provides a distinct, massive singlet (~1.4 ppm, 9H), which serves as an excellent internal reference for integration against the downfield pyridine protons.

  • Stability-Indicating Power : The analytical methods must be capable of resolving the parent compound from its primary degradation products: N-(piperidin-4-yl)isonicotinamide (resulting from acidic Boc cleavage) and isonicotinic acid (resulting from amide hydrolysis)[6].

AnalyticalWorkflow A tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate B Structural Elucidation A->B C Purity & Quantitation A->C D Thermal Analysis A->D B1 1H & 13C NMR B->B1 B2 HRMS (ESI-TOF) B->B2 C1 HPLC-UV (254 nm) C->C1 C2 LC-MS/MS C->C2 D1 DSC / TGA D->D1

Figure 1: Orthogonal analytical workflow for the characterization of the target compound.

Experimental Protocols

Protocol A: Purity and Impurity Profiling via HPLC-UV/LC-MS

Causality Insight: A C18 reverse-phase column is selected for its broad retention capabilities. The gradient starts at a low organic composition (5% B) to retain highly polar degradation products (like isonicotinic acid) and ramps to 90% B to elute the lipophilic intact Boc-protected parent compound[7].

Materials & Reagents:

  • Column : C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A : LC-MS grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B : LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Diluent : Water:Acetonitrile (50:50, v/v). Crucial Note: Avoid acidic diluents to prevent premature Boc deprotection in the autosampler.

Step-by-Step Procedure:

  • Sample Preparation : Accurately weigh 10.0 mg of the compound and dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL.

  • System Setup : Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer. Set the UV detector to 254 nm, which is optimal for the isonicotinamide chromophore[6].

  • Gradient Elution : Execute the gradient program detailed in Table 2.

Table 2: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
12.01.01090
15.01.01090
15.11.0955
20.01.0955
  • System Suitability Testing (SST) : Inject the standard solution in replicates of five. The method is self-validating and considered acceptable for batch release if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor for the main peak is ≤ 1.5.

Protocol B: Structural Elucidation via 1H-NMR

Causality Insight: DMSO-d6 is the preferred solvent over CDCl3 due to the compound's strong hydrogen-bonding capabilities (amide NH and pyridine nitrogen), which can cause severe line broadening and poor resolution in non-polar solvents.

Step-by-Step Procedure:

  • Dissolve ~15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% TMS as an internal reference standard.

  • Transfer the clear solution to a standard 5 mm NMR tube.

  • Acquire the spectrum at 400 MHz (or higher) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • Data Interpretation : Verify the structure against the expected assignments in Table 3.

Table 3: Expected 1H-NMR Spectral Assignments

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.70Doublet (d)2HPyridine α-protons (adjacent to N)
~8.50Doublet (d)1HAmide NH (exchanges with D2O)
~7.75Doublet (d)2HPyridine β-protons
~3.95Multiplet (m)1HPiperidine CH (α to amide)
~3.85Broad doublet2HPiperidine equatorial CH2 (α to Boc)
~2.85Broad triplet2HPiperidine axial CH2 (α to Boc)
~1.80Multiplet (m)2HPiperidine equatorial CH2 (β to Boc)
~1.40Singlet (s)9Htert-Butyl group (Boc)

Forced Degradation & Stability-Indicating Power

To prove the trustworthiness of the HPLC method, forced degradation studies must be performed to ensure no co-elution between the parent API and its degradants.

Degradation A tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate B Acidic Stress (TFA / HCl) A->B C Alkaline Stress (NaOH / H2O) A->C D N-(piperidin-4-yl) isonicotinamide B->D Boc Cleavage E Isonicotinic Acid + 4-Amino-1-Boc-piperidine C->E Amide Hydrolysis

Figure 2: Primary chemical degradation pathways under forced stress conditions.

  • Acidic Stress : Treatment with 0.1 N HCl or TFA rapidly cleaves the Boc group, yielding N-(piperidin-4-yl)isonicotinamide. This degradant is highly polar and will elute significantly earlier than the parent compound in the reverse-phase gradient.

  • Alkaline Stress : Treatment with 0.1 N NaOH primarily attacks the amide bond, generating isonicotinic acid and 4-amino-1-Boc-piperidine. Isonicotinic acid is highly polar and UV-active, eluting near the void volume, while the aliphatic amine lacks a strong chromophore but can be easily detected via LC-MS[5].

References

  • "tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate | 1233958-89-8", ChemicalBook. 1

  • "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis", NIH. 7

  • "Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets", ResearchGate. 6

  • "An Artificial Peptide-Based Bifunctional HIV-1 Entry Inhibitor That Interferes with Viral Glycoprotein-41 Six-Helix Bundle Formation and Antagonizes CCR5 on the Host Cell Membrane", MDPI. 2

  • "Supporting Information - Pharmacokinetic profile of sEH inhibitors", Semantic Scholar. 3

  • "Isonicotinamide-d4 in Bioanalytical Method Validation: A Comparative Performance Guide", Benchchem. 4

  • "Trace Level Quantification of Potential Mutagenic Impurities in Pharmaceuticals", HPST. 5

Sources

Application

Application Note: Strategic Deprotection of the Boc Group from tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

Executive Summary The selective removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development. This application note provides a comprehensive, fiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development. This application note provides a comprehensive, field-proven guide for the deprotection of tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8)[1]. By analyzing the specific electronic and structural properties of this molecule, we establish self-validating protocols utilizing either 4M HCl in dioxane or 50% Trifluoroacetic Acid (TFA) in dichloromethane (DCM), followed by an anhydrous free-basing strategy to maximize isolated yields.

Chemical Context & Mechanistic Rationale

To design an effective deprotection protocol, one must first analyze the substrate's structural liabilities and basic centers. The target molecule contains three distinct nitrogen atoms:

  • A protected piperidine carbamate (non-basic).

  • An amide linkage (non-basic).

  • A pyridine ring within the isonicotinamide moiety (basic, pKa ~5.2).

Mechanistic Causality: Boc deprotection is an acid-catalyzed E1-like process. The acid protonates the carbamate carbonyl oxygen, leading to the cleavage of the alkyl C–O bond. This forms a tert-butyl carbocation and a carbamic acid intermediate, which rapidly decarboxylates to release CO₂ gas[2]. Concurrently, the tert-butyl cation undergoes elimination to form isobutylene gas[2].

Because the starting material contains a basic pyridine ring, the introduction of acid will instantaneously and exothermically protonate this nitrogen. This acid-base reaction consumes exactly one equivalent of acid before any Boc cleavage can occur. Therefore, catalytic acid is entirely ineffective for this substrate; a vast molar excess (10–20 equivalents) is mandatory to satisfy this basic sink and maintain the low pH required to drive carbamate cleavage forward[3].

Because the resulting deprotected piperidine is also basic (pKa ~10.4), the final product will inherently be generated as a di-salt (e.g., a dihydrochloride or bis-trifluoroacetate).

Reaction Mechanism & Workflow Visualization

Workflow SM tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate Acid Acidic Cleavage (4M HCl or 50% TFA) SM->Acid Protonation Step 1: Pyridine N-Protonation (Rapid, Consumes 1 eq. H+) Acid->Protonation Cleavage Step 2: Carbamate Cleavage (- CO2, - Isobutylene) Protonation->Cleavage DiSalt Piperidine Di-salt Intermediate (Bis-TFA or Dihydrochloride) Cleavage->DiSalt Workup Resin Scavenging (Amberlyst A-21) DiSalt->Workup FreeBase Target Free Base Product Workup->FreeBase

Mechanistic workflow for Boc deprotection of the isonicotinamido piperidine derivative.

Reagent Selection & Comparative Analysis

The choice of acid dictates the reaction kinetics, the physical state of the intermediate salt, and the ease of isolation.

DecisionMatrix Start Select Acid System HCl 4M HCl in Dioxane Start->HCl TFA 50% TFA in DCM Start->TFA AdvHCl Stable HCl salt Direct precipitation Orthogonal to esters HCl->AdvHCl AdvTFA Rapid kinetics High solubility Easy evaporation TFA->AdvTFA

Decision matrix for selecting the optimal acid system for Boc deprotection.

Quantitative Comparison of Deprotection Systems
ParameterProtocol A: 4M HCl in DioxaneProtocol B: 50% TFA in DCM
Acid Equivalents 10 - 20 eq20 - 50 eq
Typical Reaction Time 1 - 2 hours30 - 60 minutes
Temperature Profile 0 °C → Ambient (20-25 °C)0 °C → Ambient (20-25 °C)
Gaseous Byproducts CO₂, IsobutyleneCO₂, Isobutylene
Isolated Salt Form DihydrochlorideBis-trifluoroacetate
Product Isolation Direct precipitation / FiltrationEvaporation / Ether trituration
Reagent Volatility High (HCl gas escapes easily)Moderate (TFA b.p. 72.4 °C)

Detailed Experimental Protocols

Protocol A: 4M HCl in Dioxane (Preferred for Salt Isolation)

Causality Focus: Dioxane is a polar aprotic solvent that stabilizes high concentrations of HCl. As the lipophilic starting material is deprotected, the resulting highly polar dihydrochloride salt typically precipitates directly out of the dioxane solution[3]. This phase separation drives the reaction forward via Le Chatelier's principle and simplifies downstream isolation.

  • Preparation: Suspend tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (1.0 mmol, 305.4 mg) in anhydrous 1,4-dioxane (3.0 mL) under an inert atmosphere (N₂ or Ar).

  • Acid Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add a 4M solution of HCl in dioxane (2.5 mL, 10.0 mmol, 10 eq) dropwise over 5 minutes. Causality: The initial protonation of the pyridine nitrogen is rapid and exothermic. Dropwise addition at 0 °C prevents localized heating that could compromise the amide bond.

  • Cleavage Phase: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 1.5 to 2 hours. Self-Validating Cue: Mild effervescence will occur as the solution warms, visually confirming the release of CO₂ and isobutylene. A fine white precipitate (the dihydrochloride salt) will begin to form after 30–45 minutes.

  • Isolation: Add diethyl ether (10 mL) to fully crash out the product. Filter the suspension through a sintered glass funnel, wash the filter cake with cold diethyl ether (2 × 5 mL), and dry under high vacuum to afford N-(piperidin-4-yl)isonicotinamide dihydrochloride.

Protocol B: 50% TFA in Dichloromethane (Preferred for Rapid Cleavage)

Causality Focus: Trifluoroacetic acid (TFA) in DCM is the industry standard for rapid Boc deprotection[2]. DCM provides excellent solubility for the lipophilic starting material and does not freeze at 0 °C, ensuring a homogenous reaction environment.

  • Preparation: Dissolve the starting material (1.0 mmol, 305.4 mg) in anhydrous DCM (2.5 mL).

  • Acid Addition: Cool to 0 °C. Slowly add neat TFA (2.5 mL) to create a 1:1 (v/v) mixture.

  • Cleavage Phase: Stir at 0 °C for 10 minutes, then warm to room temperature and stir for 45 minutes. Self-Validating Cue: The solution will remain homogenous. Completion is validated via TLC; the UV-active starting material (Rf ~0.6 in 10% MeOH/DCM) will completely disappear, leaving a baseline spot (Rf = 0.0).

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA. Triturate the resulting thick oil with diethyl ether to yield the bis-trifluoroacetate salt as a solid.

Protocol C: Anhydrous Free-Basing via Ion-Exchange Resin

Causality Focus: Traditional aqueous basic workup (e.g., NaOH extraction) often results in poor yields because the deprotected piperidine is highly polar and partially water-soluble[4]. Utilizing a weakly basic ion-exchange resin (Amberlyst A-21) allows for anhydrous neutralization, completely avoiding product loss to an aqueous phase[5].

  • Preparation: Dissolve the isolated di-salt (dihydrochloride or bis-TFA) in anhydrous methanol (10 mL).

  • Resin Addition: Add Amberlyst A-21 free-base resin (approx. 4.0 meq/g capacity; use 3–4 eq based on total acid content).

  • Neutralization: Stir gently at room temperature for 30–45 minutes. Self-Validating Cue: Spot the methanolic solution onto wet pH paper. The pH must shift from highly acidic (< 2) to mildly basic (~7–8). If the solution remains acidic, add additional resin.

  • Isolation: Filter off the resin beads. Wash the resin with methanol (2 × 5 mL). Concentrate the combined filtrates in vacuo to yield the pure N-(piperidin-4-yl)isonicotinamide free base.

Analytical Validation

To definitively confirm the success of the deprotection, utilize Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material will exhibit a mass-to-charge ratio of [M+H]⁺ = 306.1 . Upon successful deprotection, the chromatogram will show a highly polar peak with a mass shift corresponding to the loss of the Boc group (-100 Da), yielding [M+H]⁺ = 206.1 .

Sources

Method

Application Note: tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate in Kinase Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8)[1] Mechanistic Rationale & Structural Significance...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8)[1]

Mechanistic Rationale & Structural Significance

In the landscape of targeted therapeutics, the isonicotinamide moiety has emerged as a highly privileged pharmacophore for ATP-competitive kinase inhibitors[2]. tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate serves as a highly versatile, advanced building block for exploring structure-activity relationships (SAR) in kinase drug discovery programs, particularly for targets such as Glycogen Synthase Kinase-3 (GSK-3) and Serine/Arginine-Rich Protein Kinases (SRPK1/2)[2][3].

The Bivalent Binding Logic

As a Senior Application Scientist, I emphasize that the selection of this specific building block is driven by its dual-functional architecture:

  • The Hinge-Binding Anchor: The isonicotinamide core acts as a precise bidentate hinge binder. The pyridine nitrogen serves as a strong hydrogen bond acceptor, while the amide NH acts as a hydrogen bond donor. This motif perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (e.g., Val135 in GSK-3β)[2].

  • The Solvent-Front Vector: The piperidine ring projects outward from the ATP-binding pocket into the solvent-exposed channel. The tert-butyloxycarbonyl (Boc) protecting group masks the secondary amine during early synthetic steps. Upon deprotection, this nitrogen becomes a critical synthetic handle. Functionalizing this nitrogen allows chemists to fine-tune physicochemical properties—such as aqueous solubility, metabolic stability, and blood-brain barrier (BBB) penetrance—without disrupting the primary hinge-binding interactions[2].

G Hinge Kinase Hinge Region (e.g., Val135 in GSK-3β) Pyridine Pyridine Nitrogen (H-bond Acceptor) Pyridine->Hinge H-bond Piperidine Piperidine Ring (Vector / Spacer) Pyridine->Piperidine Covalent Linkage Amide Amide NH (H-bond Donor) Amide->Hinge H-bond Amide->Piperidine Covalent Linkage Solvent Solvent-Exposed Region (SAR Diversification) Piperidine->Solvent Projects into

Diagram 1: Bivalent binding logic of isonicotinamido-piperidine scaffolds in kinase pockets.

Synthetic Workflow & Experimental Protocols

The transformation of tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate into a library of potent kinase inhibitors requires a robust, self-validating synthetic workflow. The protocols below are designed to maximize yield while preventing unwanted side reactions.

Workflow SM tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate Deprotection Boc Deprotection (TFA / DCM, rt) SM->Deprotection Intermediate 4-(Isonicotinamido)piperidine (TFA Salt) Deprotection->Intermediate Diversification Late-Stage Diversification (Reductive Amination) Intermediate->Diversification Final Target Kinase Inhibitor (Optimized SAR) Diversification->Final

Diagram 2: Two-step synthetic workflow for late-stage SAR diversification.
Protocol A: Boc Deprotection

Objective: Cleave the carbamate protecting group to liberate the secondary amine for subsequent functionalization.

  • Causality & Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is chosen because the cleavage byproducts (isobutylene and carbon dioxide) are volatile. This allows for the isolation of the highly polar intermediate as a clean TFA salt simply by solvent evaporation, completely bypassing aqueous workups that typically result in product loss.

Step-by-Step Procedure:

  • Suspend tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic protonation.

  • Add TFA dropwise (10.0 eq). Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor reaction completion via LC-MS (disappearance of the m/z [M+H]+ 306 peak and appearance of the m/z [M+H]+ 206 peak).

  • Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the 4-(isonicotinamido)piperidine TFA salt. Filter and dry under high vacuum.

Protocol B: Late-Stage Diversification via Reductive Amination

Objective: Install diverse alkyl or aryl-alkyl groups at the piperidine nitrogen to probe the solvent-exposed region.

  • Causality & Rationale: Reductive amination is prioritized over direct alkylation with alkyl halides. Direct alkylation often suffers from over-alkylation (forming quaternary ammonium salts). By using sodium triacetoxyborohydride (NaBH(OAc)₃), we employ a mild reducing agent that selectively targets the intermediate iminium ion without reducing the unreacted aldehyde, ensuring a clean conversion to the desired tertiary amine.

Step-by-Step Procedure:

  • Dissolve the 4-(isonicotinamido)piperidine TFA salt (1.0 eq) in 1,2-dichloroethane (DCE) (0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the TFA salt and liberate the free base. Stir for 10 minutes.

  • Add the desired aldehyde (1.2 eq) and glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir the reaction at room temperature for 12–16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase preparative HPLC to yield the final inhibitor.

Protocol C: Self-Validating Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of the synthesized derivatives against the target kinase (e.g., GSK-3β).

  • Causality & Rationale: The ADP-Glo assay is selected because it is a homogeneous, self-validating system. Instead of relying on phospho-specific antibodies (which can suffer from variable affinity), this assay directly measures the formation of ADP—a universal byproduct of the kinase reaction. This ensures that the measured inhibition is a direct reflection of ATP-competitive binding at the hinge region.

Step-by-Step Procedure:

  • Prepare a 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Transfer 1 µL of the compound to a 384-well plate, followed by 4 µL of a kinase/peptide substrate mixture (e.g., 2 nM GSK-3β, 10 µM GSM peptide) in assay buffer.

  • Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ concentration for the specific kinase). Incubate for 60 minutes at room temperature.

  • Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes representative SAR trends demonstrating how functionalization of the piperidine nitrogen (derived from the tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate building block) impacts biochemical potency and critical pharmacokinetic parameters such as brain penetrance. Note: Data trends are representative of validated isonicotinamide-class GSK-3 inhibitors documented in medicinal chemistry literature[2].

Piperidine N-Substituent (R)GSK-3β IC₅₀ (nM)Cellular pTau IC₅₀ (nM)Brain/Plasma Ratio (In Vivo)Rationale / Observation
-H (Deprotected Intermediate)145>5,000N/A (Poor Permeability)High polarity prevents cellular entry; establishes baseline hinge binding.
-Methyl 428500.2Improved lipophilicity enhances cellular activity, but rapid clearance limits BBB crossing.
-Cyclopentyl 121100.8Optimal steric bulk fills the solvent channel; excellent balance of potency and permeability.
-Benzyl 82400.4High biochemical potency due to pi-pi stacking at the solvent front, but increased efflux lowers brain exposure.
-CH₂-(2-Fluorophenyl) 5651.2Fluorine incorporation reduces basicity (pKa tuning), significantly enhancing BBB penetration and in vivo efficacy[2].

References

  • Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) Source: PLoS One (2015) URL:[Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications, 2016) URL:[Link]

  • tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate — Chemical Substance Information Source: NextSDS Chemical Database URL:[Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate as a Versatile Linker Intermediate in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Rigid Scaffolds Proteolysis-targeting chimeras (PROTACs) have revolutionize...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Rigid Scaffolds

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by coopting the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two crucial components.[2] The linker is far from being a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2][3]

While flexible linkers like polyethylene glycol (PEG) chains have been widely used, there is a growing interest in the incorporation of rigid heterocyclic scaffolds, such as piperidine, into the linker design.[4] Piperidine moieties can impart conformational rigidity, which may pre-organize the PROTAC molecule into a favorable orientation for ternary complex formation, potentially leading to enhanced potency and improved metabolic stability compared to more flexible counterparts.[4]

This document provides a comprehensive guide to the synthesis and application of a key intermediate, tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate , in the construction of PROTACs featuring a rigid piperidine-pyridine core. We will detail the synthetic strategy, provide step-by-step protocols for its formation and subsequent incorporation into a PROTAC, and discuss the characterization and advantages of this linker platform.

The Synthetic Strategy: A Modular Approach

The molecule tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate is best utilized as a modular intermediate that is built upon to create the final bifunctional linker. The general workflow involves three key stages:

  • Synthesis of a Functionalized Isonicotinic Acid: To enable the connection to either the POI ligand or the E3 ligase ligand, the isonicotinic acid core must first be functionalized with a suitable reactive handle (e.g., a halogen for subsequent cross-coupling, or an azide/alkyne for click chemistry).

  • Formation of the Core Intermediate: The functionalized isonicotinic acid is then coupled with tert-butyl 4-aminopiperidine-1-carboxylate via an amide bond formation.

  • PROTAC Assembly: The resulting intermediate, which now contains a reactive handle on the pyridine ring and a Boc-protected amine on the piperidine ring, can be elaborated into the final PROTAC through a series of deprotection and coupling steps.

This modular approach allows for the flexible and systematic variation of the linker length and attachment points to optimize the PROTAC's degradation activity.

Diagram of the Synthetic Workflow

G cluster_0 Stage 1: Functionalized Isonicotinic Acid Synthesis cluster_1 Stage 2: Core Intermediate Formation cluster_2 Stage 3: PROTAC Assembly Isonicotinic_Acid Isonicotinic Acid Functionalized_Isonicotinic_Acid Functionalized Isonicotinic Acid (e.g., with -Br, -I, -N3, -C≡CH) Isonicotinic_Acid->Functionalized_Isonicotinic_Acid Functionalization Reaction Functionalized_Isonicotinic_Acid_c Functionalized Isonicotinic Acid Core_Intermediate tert-Butyl 4-(functionalized-isonicotinamido)piperidine-1-carboxylate Functionalized_Isonicotinic_Acid_c->Core_Intermediate Amide Coupling Aminopiperidine tert-Butyl 4-aminopiperidine-1-carboxylate Aminopiperidine->Core_Intermediate Core_Intermediate_c Core Intermediate Deprotection Boc Deprotection Core_Intermediate_c->Deprotection Coupling_1 Couple to Warhead or E3 Ligand Deprotection->Coupling_1 Coupling_2 Couple to E3 Ligand or Warhead Coupling_1->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Caption: General synthetic workflow for PROTAC synthesis using a functionalized piperidine-pyridine linker.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Functionalized Isonicotinic Acid (Example: 2-bromo-isonicotinic acid)

This protocol describes a representative method for the halogenation of the isonicotinic acid ring, creating a handle for further modifications like Suzuki or Sonogashira coupling.

Materials:

  • 2-amino-isonicotinic acid

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 2-amino-isonicotinic acid (1.0 eq) in anhydrous acetonitrile, add CuBr₂ (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyl nitrite (1.5 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-isonicotinic acid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis of tert-Butyl 4-((2-bromoisonicotinoyl)amino)piperidine-1-carboxylate

This protocol details the amide coupling of the functionalized isonicotinic acid with the piperidine building block.

Materials:

  • 2-bromo-isonicotinic acid (from Protocol 1)

  • tert-Butyl 4-aminopiperidine-1-carboxylate[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Lithium chloride (LiCl), 5% aqueous solution

  • Brine

Procedure:

  • Dissolve 2-bromo-isonicotinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl solution (3x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Boc Deprotection of the Piperidine Intermediate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the piperidine nitrogen for subsequent coupling.

Materials:

  • tert-Butyl 4-((2-bromoisonicotinoyl)amino)piperidine-1-carboxylate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (20-50% v/v in DCM) dropwise.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the disappearance of the starting material by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt (as a TFA salt) can often be used directly in the next step without further purification.

Protocol 4: Final PROTAC Assembly

This protocol outlines the final coupling steps to assemble the PROTAC. The order of coupling (warhead or E3 ligase ligand first) will depend on the overall synthetic strategy and the nature of the ligands. Here, we illustrate the coupling of the deprotected piperidine to an E3 ligase ligand with a carboxylic acid handle, followed by coupling of a boronic acid-functionalized warhead via a Suzuki reaction.

Step 4a: Amide Coupling to E3 Ligase Ligand

Materials:

  • Deprotected piperidine intermediate (from Protocol 3)

  • E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of pomalidomide or VHL ligand)

  • HATU

  • DIPEA

  • DMF, anhydrous

Procedure:

  • Follow the general amide coupling procedure outlined in Protocol 2, using the deprotected piperidine intermediate as the amine component and the E3 ligase ligand as the carboxylic acid component.

  • Purify the product by preparative reverse-phase HPLC.

Step 4b: Suzuki Coupling to POI Warhead

Materials:

  • Product from Step 4a

  • POI warhead functionalized with a boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., dioxane/water)

Procedure:

  • In a reaction vessel, combine the product from Step 4a (1.0 eq), the boronic acid-functionalized POI warhead (1.2 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).

  • Degas the solvent system (e.g., by bubbling with argon for 15 minutes) and add it to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC by preparative reverse-phase HPLC.

Final Characterization: The final PROTAC molecule must be thoroughly characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity (>95%).

Data Presentation and Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The use of a rigid piperidine-pyridine linker can significantly impact these parameters.

Table 1: Representative Degradation Efficacy of a Hypothetical BTK-Targeting PROTAC

PROTAC CompoundLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-A Piperidine-Pyridine (Rigid)15>95
PROTAC-B PEG-based (Flexible)65>90

Note: Data is for illustrative purposes. Actual values will vary depending on the specific ligands, linker length, and cell line used.

Table 2: Physicochemical Properties of Representative Linker Types

Linker TypeKey FeatureAdvantagePotential Consideration
Piperidine-Pyridine Rigid ScaffoldEnhanced metabolic stability, pre-organization for ternary complex formation.[4]May require more precise linker length and vector optimization.
Polyethylene Glycol (PEG) Flexible ChainIncreased solubility, generally good cell permeability.Can lead to less defined conformations and potential for higher off-target effects.

Visualization of the PROTAC Mechanism

The ultimate goal of a PROTAC is to bring the target protein and an E3 ligase into close proximity to facilitate ubiquitination and subsequent degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Degradation PROTAC POI Ligand Linker E3 Ligase Ligand PROTAC->PROTAC Recycled PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->POI Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

The use of a piperidine-pyridine core, synthesized through the intermediate tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate, offers a robust strategy for the development of potent and metabolically stable PROTACs. The modular synthetic approach described herein provides researchers with the flexibility to systematically optimize the linker structure for improved degradation efficacy. The inherent rigidity of this linker type can favorably influence the formation of a productive ternary complex, a key step in the PROTAC-mediated degradation pathway. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such structured and versatile intermediates will be paramount in advancing novel therapeutics.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Desantis, J., et al. (2022).
  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 304-309.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • PubChem. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate. Retrieved from [Link]

  • Murray, J. C., et al. (2012). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 17(11), 13458-13464.
  • Zhang, X., et al. (2020). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 25(18), 4277.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a building block frequently utilized in drug discovery (e.g., kinase inhibitors and GPCR ligands), tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate presents unique handli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a building block frequently utilized in drug discovery (e.g., kinase inhibitors and GPCR ligands), tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate presents unique handling challenges due to its orthogonal functional groups.

To successfully manipulate this molecule, researchers must navigate two primary structural vulnerabilities:

  • The N-Boc Protecting Group: Highly labile under acidic conditions but exceptionally stable in base.

  • The Isonicotinamide Bond: Generally robust, but susceptible to hydrolysis under harsh, heated basic conditions (or extreme, prolonged acid exposure).

  • The Pyridine Nitrogen: A basic center (pKa ~ 5.2) that dictates the molecule's solubility and partition coefficient (LogP) across different pH ranges.

Diagnostic Workflow for Reaction Mixtures

When your reaction fails or yields drop unexpectedly, LC-MS analysis is the most definitive way to diagnose the degradation pathway. Use the workflow below to interpret your mass shifts.

DiagnosticWorkflow Start LC-MS Analysis of Reaction Mixture MassIntact [M+H]+ = 306.2 Intact Product Start->MassIntact pH 4-10 MassBocLoss [M+H]+ = 206.1 Loss of Boc Group Start->MassBocLoss pH < 4 MassAmideLoss [M+H]+ = 201.2 Loss of Isonicotinoyl Start->MassAmideLoss pH > 12 + Heat Success Proceed to Purification MassIntact->Success AcidicIssue Acidic Degradation Check pH & Silica MassBocLoss->AcidicIssue BasicIssue Basic Degradation Check Temp & Base MassAmideLoss->BasicIssue

Diagnostic workflow for identifying degradation pathways via LC-MS analysis.

Mechanistic FAQs: Troubleshooting Degradation

Q1: My product degraded during silica gel chromatography, showing a primary mass of 206.1. What happened?

A: You are observing unintended Boc deprotection. While the Boc group is highly stable under basic conditions, its defining characteristic is its lability under acidic conditions (1)[1]. Standard silica gel is slightly acidic (pH ~4.5–5.5). For sensitive substrates, prolonged exposure on the column protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and the release of carbon dioxide gas (2)[2].

  • Causality & Fix: The formation of the highly stable tert-butyl cation drives this degradation. To prevent this, neutralize the silica gel by pre-treating your column with 1–2% triethylamine (Et₃N) in your mobile phase prior to loading your compound.

Q2: I performed an acidic workup (1M HCl) to remove amine impurities, but my yield dropped to 10%. Did the Boc group cleave?

A: Not necessarily. While 1M HCl can cleave the Boc group over extended periods, the immediate yield loss is likely due to the protonation of the isonicotinamide's pyridine ring. The pyridine nitrogen has a pKa of approximately 5.2. At pH < 4, it becomes fully protonated, drastically reducing the molecule's lipophilicity and pulling your intact product into the aqueous layer.

  • Causality & Fix: Never use strong aqueous acids for the workup of pyridine-containing compounds unless you intend to extract them as water-soluble pyridinium salts. Use a mild buffer (e.g., saturated aqueous NH₄Cl, pH ~6) which is acidic enough to quench reactions but not strong enough to fully protonate the pyridine ring.

Q3: During a harsh saponification step (NaOH/MeOH) to remove a distal ester, I detected a degradant at[M+H]+ 201.2. Why?

A: You are observing base-catalyzed amide hydrolysis. While amides are generally robust, heating them with strong aqueous bases (e.g., NaOH, KOH) causes the nucleophilic hydroxide ion to attack the amide carbonyl (3)[3]. This forms an unstable tetrahedral intermediate, which subsequently collapses, cleaving the C-N bond to yield isonicotinic acid and 4-aminopiperidine-1-carboxylate (Boc-4-AP) (4)[4].

  • Causality & Fix: The hydroxide attack is highly temperature-dependent. If you must perform a basic hydrolysis on another part of the molecule, use milder conditions (e.g., LiOH in THF/H₂O at room temperature) and monitor strictly by LC-MS to prevent tetrahedral intermediate formation.

Base-Catalyzed Degradation Pathway

AmideHydrolysis Amide Intact Amide (Stable at RT) Hydroxide OH⁻ Attack (Nucleophilic) Amide->Hydroxide Strong Base Tetrahedral Tetrahedral Intermediate Hydroxide->Tetrahedral Heat Cleavage C-N Bond Cleavage Tetrahedral->Cleavage Elimination Products Isonicotinate + Boc-4-AP Cleavage->Products Deprotonation

Base-catalyzed amide hydrolysis mechanism yielding isonicotinate and Boc-4-AP.

Quantitative Stability Profiles

The following table summarizes the stability of both functional groups under standard laboratory conditions, allowing you to select orthogonal reaction conditions safely.

ConditionpH RangeTemp (°C)Boc Group StabilityIsonicotinamide StabilityPrimary Degradant
Strong Acid (TFA/DCM)< 125Labile (t½ < 5 min)Stable4-(isonicotinamido)piperidine
Mild Acid (0.1% AcOH)3 - 425Moderately StableStableN/A (Stable if brief)
Neutral (H₂O/MeOH)725StableStableN/A (Stable)
Mild Base (Et₃N/DCM)9 - 1025StableStableN/A (Stable)
Strong Base (1M NaOH)> 1360StableLabile (t½ ~ 2 hr)Boc-4-aminopiperidine

Self-Validating Experimental Protocols

Protocol A: Chemoselective Aqueous Extraction (Boc & Pyridine Preserving)

Objective: Isolate tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate from crude reaction mixtures without inducing Boc cleavage or aqueous sequestration. Causality: Using NaHCO₃ (pH ~8.5) ensures the pyridine ring remains deprotonated (neutral, lipophilic) while remaining well below the pH threshold and temperature required for amide hydrolysis.

  • Quench: Dilute the crude reaction mixture with 3 volumes of ethyl acetate (EtOAc).

  • Wash: Add an equal volume of saturated aqueous NaHCO₃.

  • Partition: Agitate gently and allow phase separation. (Causality: Vigorous shaking can cause emulsions due to the amphiphilic nature of the isonicotinamide).

  • Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate. Illuminate under short-wave UV (254 nm). The pyridine ring is highly UV-active; a dark spot in the aqueous layer indicates incomplete extraction or over-acidification.

  • Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 40°C to prevent thermal degradation.

Protocol B: Orthogonal Boc Deprotection (Amide Preserving)

Objective: Intentionally cleave the Boc group to yield 4-(isonicotinamido)piperidine while leaving the isonicotinamide bond completely intact. Causality: The Boc group is cleaved via anhydrous acidic conditions (producing a tert-butyl cation), whereas amide hydrolysis requires water to form the tetrahedral intermediate (5)[5]. By using anhydrous TFA, we achieve perfect chemoselectivity (6)[6].

  • Preparation: Dissolve the starting material in anhydrous dichloromethane (DCM) to a 0.1 M concentration.

  • Reagent Addition: Add an equal volume of anhydrous Trifluoroacetic acid (TFA) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1 hour. (Causality: The reaction generates CO₂ gas; ensure the vessel is properly vented).

  • Validation Checkpoint: Take a 5 µL aliquot, dilute in 1 mL MeOH, and inject into LC-MS. The[M+H]+ 306.2 peak should completely disappear, replaced by [M+H]+ 206.1.

  • Workup: Concentrate under a stream of nitrogen to remove volatile TFA, yielding the product cleanly as a TFA salt.

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate Versus Its Analogs: A Comprehensive SAR and Performance Guide

Executive Summary The compound tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS 1233958-89-8) is a foundational chemical building block in modern drug discovery. Structurally, it consists of an isonicotinamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS 1233958-89-8) is a foundational chemical building block in modern drug discovery. Structurally, it consists of an isonicotinamide (pyridine-4-carboxamide) pharmacophore linked to a piperidine ring, with the secondary amine protected by a tert-butoxycarbonyl (Boc) group.

While the core isonicotinamido-piperidine scaffold is highly privileged—exhibiting potent activity against targets like Glycogen Synthase Kinase-3β (GSK-3β) and Acetylcholinesterase (AChE)[1], the epigenetic reader ASH1L[2], and the lysophosphatidic acid receptor 1 (LPAR1)[3]—the Boc-protected precursor itself is biologically inert. As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of this protected intermediate against its deprotected and optimized analogs. By exploring the structural causality behind their activity differences, we can establish a self-validating framework for profiling these compounds in the lab.

Structural Causality & Target Engagement

Why does tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate lack biological activity compared to its analogs? The answer lies in the steric and electronic modifications imposed by the Boc protecting group.

  • Steric Hindrance: In optimized analogs targeting GSK-3β or AChE, the piperidine ring must navigate into narrow binding pockets. For instance, dual GSK-3β/AChE inhibitors utilize the piperidine moiety to span the distance between the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE[1]. The bulky tert-butyl group creates severe steric clashes, preventing pocket entry.

  • Loss of Electrostatic Interactions: The free amine of 4-(isonicotinamido)piperidine has a pKa of ~9.5, meaning it is protonated at physiological pH. This positive charge is critical for forming salt bridges with acidic residues. In the development of ASH1L epigenetic inhibitors, the removal of the N-Boc group from spiro-piperidine intermediates is a mandatory step to restore this critical target binding[2].

  • Artificial Lipophilicity: The Boc group significantly increases the calculated partition coefficient (cLogP). While high lipophilicity can improve passive membrane permeability, in biochemical assays, it drives non-specific protein binding (e.g., to BSA in assay buffers), further reducing the free fraction of the compound available for target engagement.

To yield active scaffolds, acidic cleavage is required. For example, in the synthesis of LPAR1 antagonists, Boc removal using 4 N HCl in 1,4-dioxane is a standard protocol to generate the active free base[3].

SAR_Workflow Boc tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate (Boc-Protected) Deprotect Acidic Cleavage (TFA or HCl) Boc->Deprotect Amine 4-(isonicotinamido)piperidine (Free Amine) Deprotect->Amine Functionalize N-Alkylation / Reductive Amination Amine->Functionalize Optimized Optimized Analogs (e.g., N-benzyl derivatives) Functionalize->Optimized

Chemical workflow transitioning from the inactive Boc-protected intermediate to highly potent analogs.

Comparative Performance Data

The following table summarizes the quantitative structure-activity relationship (SAR) data, demonstrating how the removal of the Boc group and subsequent functionalization impacts biological activity. Piperidine derivatives are heavily utilized in the design of kinase inhibitors where the basic nitrogen is essential for potency[4].

CompoundStructure TypePrimary TargetIC₅₀ (GSK-3β)IC₅₀ (AChE)cLogPMechanistic Note
tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate Boc-ProtectedNone> 10,000 nM> 10,000 nM2.8Synthetic intermediate. Sterically hindered; lacks basic nitrogen for salt-bridge formation.
4-(isonicotinamido)piperidine Free AmineGSK-3β~850 nM> 5,000 nM0.5Baseline hinge-binding restored. Highly polar, resulting in poor cellular permeability.
N-benzyl-4-(isonicotinamido)piperidine N-Benzyl AnalogGSK-3β / AChE~45 nM~120 nM3.2Optimized dual inhibitor. Benzyl group engages the AChE CAS via π–π stacking[1].

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for the chosen techniques.

Protocol A: High-Throughput Microscale Deprotection

When profiling SAR, synthesizing the Boc-protected intermediate is trivial, but isolating the free amine can lead to yield losses due to its high polarity. We utilize an in situ microscale deprotection to bypass column chromatography.

  • Preparation: Dispense 10 µL of the Boc-protected compound (10 mM in DMSO) into a 96-well deep-well plate.

  • Cleavage: Add 90 µL of a 50% Trifluoroacetic acid (TFA) / 50% Dichloromethane (DCM) solution. Seal and agitate at room temperature for 45 minutes. Causality: TFA efficiently cleaves the carbamate without degrading the robust isonicotinamide bond.

  • Evaporation: Remove volatiles using a centrifugal vacuum concentrator (SpeedVac) for 2 hours.

  • Neutralization: Resuspend the resulting TFA salt in 100 µL of 0.1 M Ammonium Bicarbonate buffer (pH 8.0) to yield the free amine, ready for direct dilution into the biochemical assay.

Protocol B: In Vitro TR-FRET Kinase Assay (GSK-3β)

Causality for choice of assay: Aromatic heterocycles like isonicotinamides frequently exhibit intrinsic autofluorescence in the blue/green spectrum (350–450 nm), which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (typically 50–100 µs) before signal acquisition, allowing short-lived compound autofluorescence to decay. This isolates the true europium-to-allophycocyanin (APC) energy transfer signal, preventing false-positive inhibition readouts.

  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the deprotected/optimized analogs (in a 10-point dose-response curve) into a low-volume 384-well plate.

  • Enzyme Addition: Add 2.5 µL of recombinant GSK-3β (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing 2 µM ULight-labeled Glycogen Synthase peptide and 10 µM ATP.

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 5 µL of Stop/Detection buffer containing 10 mM EDTA and 0.5 nM Europium-anti-phospho-GS antibody.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Self-Validation Step: Calculate the Z'-factor using Staurosporine (10 µM) as a positive control. A Z'-factor > 0.6 validates the assay run.

MOA cluster_targets Primary Target Engagement Analog Optimized Isonicotinamido-Piperidine GSK GSK-3β Inhibition Analog->GSK Hinge Binding AChE AChE Inhibition Analog->AChE CAS Binding Tau ↓ Tau Hyperphosphorylation GSK->Tau ACh ↑ Synaptic Acetylcholine AChE->ACh Neuro Neuroprotection & Cognitive Recovery Tau->Neuro ACh->Neuro

Dual-targeting mechanism of optimized isonicotinamido-piperidine analogs in neuroprotection.

References

  • Title: Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease | Source: National Center for Biotechnology Information (NIH) | URL: [Link]

  • Title: Structure-based development of novel spiro-piperidine ASH1L inhibitors | Source: National Center for Biotechnology Information (NIH) | URL: [Link]

  • Title: Discovery of GS-2278, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines | Source: Brieflands | URL: [Link]

Sources

Comparative

In Vivo Efficacy of Drugs Derived from the tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate Scaffold: A Comparative Guide

Executive Summary In modern medicinal chemistry, tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS 1233958-89-8) serves as a highly versatile, synthetically stabilized chemical building block. While not a drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS 1233958-89-8) serves as a highly versatile, synthetically stabilized chemical building block. While not a drug itself, it is the critical Boc-protected precursor to the N-(piperidin-4-yl)isonicotinamide core. This specific molecular scaffold has been successfully leveraged to develop two highly distinct classes of therapeutic agents: SARS-CoV-2 Papain-like protease (PLpro) inhibitors (antivirals) and Muscarinic M4 Receptor Positive Allosteric Modulators (PAMs) (neurological agents).

This guide objectively compares the in vivo efficacy, mechanistic rationale, and experimental validation of these two divergent drug classes derived from the exact same chemical root.

Chemical Foundation: Scaffold Activation & Causality

The use of tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate is driven by strict synthetic causality. The tert-butoxycarbonyl (Boc) group acts as a protective shield for the secondary amine of the piperidine ring. During the initial synthesis (coupling isonicotinic acid to the 4-amino group of piperidine), the Boc group prevents the highly nucleophilic piperidine nitrogen from undergoing unwanted acylation, ensuring 100% regioselectivity.

Once the core is synthesized, acidic cleavage (typically using Trifluoroacetic acid or HCl) liberates the active secondary amine. This exposed nitrogen is then subjected to reductive amination or alkylation, allowing drug developers to tune the molecule's pharmacokinetics (PK)—either driving the compound into the central nervous system (CNS) for psychiatric applications or keeping it systemic for antiviral targeting.

G A tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate (Boc-Protected Scaffold) B Acidic Deprotection (TFA or HCl) A->B C N-(piperidin-4-yl)isonicotinamide (Active Secondary Amine) B->C D Reductive Amination / Alkylation C->D E Antiviral Pathway (SARS-CoV-2 PLpro Inhibitors) e.g., Compound 5c series D->E Naphthyl-ethyl addition F Neurological Pathway (M4 Receptor PAMs) e.g., VU-series analogs D->F Heteroaryl/Alkyl addition

Chemical workflow: From Boc-protected scaffold to divergent therapeutic drug classes.

Comparative Efficacy: Antiviral vs. Neurological Applications

A. SARS-CoV-2 PLpro Inhibitors (The "5c" Family)

Mechanistic Rationale: The papain-like protease (PLpro) of SARS-CoV-2 is essential for processing the viral polyprotein and dampening the host's innate immune response via deubiquitination and deISGylation. Derivatives of the piperidine-isonicotinamide scaffold (notably the "5c" compound series) are engineered so that the isonicotinamide moiety forms critical hydrogen bonds within the BL2 loop of the PLpro binding pocket, while the functionalized piperidine ring occupies the adjacent hydrophobic cleft . In Vivo Efficacy: In murine models of COVID-19, optimized piperidine-carboxamides demonstrate a robust ability to reduce lung viral titers by >2.0 log10 PFU/g and significantly improve survival rates by restoring the host's interferon-mediated immune response.

B. Muscarinic M4 Receptor PAMs (VU-Series Analogs)

Mechanistic Rationale: The M4 muscarinic acetylcholine receptor is a major therapeutic target for schizophrenia. Because the orthosteric (primary) binding site is highly conserved across all muscarinic subtypes (M1-M5), targeting it directly causes severe off-target side effects. Piperidine-isonicotinamide derivatives act as Positive Allosteric Modulators (PAMs). They bind to a distinct, less-conserved allosteric pocket, enhancing the receptor's affinity for endogenous acetylcholine without activating the receptor on their own . In Vivo Efficacy: These compounds exhibit high brain penetrance (Brain/Plasma ratio Kp​>0.6 ). In vivo, they yield a potent, dose-dependent reversal of amphetamine-induced hyperlocomotion (AHL) in rodents, which is the gold-standard preclinical marker for antipsychotic efficacy.

MOA cluster_0 Antiviral (PLpro Inhibition) cluster_1 Neurological (M4 PAM) P1 Drug Binds PLpro (BL2 Loop) P2 Blocks Viral Deubiquitination & DeISGylation P1->P2 P3 Restores Host Immunity & Halts Replication P2->P3 M1 Drug Binds M4 Receptor (Allosteric Site) M2 Enhances Acetylcholine Affinity & Efficacy M1->M2 M3 Reduces Dopaminergic Tone (Antipsychotic Effect) M2->M3

Comparison of the distinct in vivo mechanisms of action for the two drug classes.

Quantitative Data Comparison

The following table summarizes the divergent pharmacokinetic profiles and in vivo outcomes of the two drug classes derived from the same foundational scaffold.

ParameterSARS-CoV-2 PLpro Inhibitors ("5c" Series)M4 Receptor PAMs (VU-Series Analogs)
Target Viral Papain-like protease (PLpro)Muscarinic M4 Receptor (Allosteric Site)
Active Scaffold N-(piperidin-4-yl)isonicotinamideN-(piperidin-4-yl)isonicotinamide
Primary Functionalization Naphthyl-ethyl alkylation at piperidine NHeteroaryl/Alkyl substitutions at piperidine N
In Vivo Model ACE2-Transgenic Mouse Infection ModelAmphetamine-Induced Hyperlocomotion (AHL)
Key Efficacy Metric Log10 reduction in lung viral titer (PFU/g)% Reversal of ambulatory beam breaks
Brain Penetration ( Kp​ ) Low (Optimized for systemic/lung exposure)High ( Kp​ > 0.6, optimized for CNS entry)
Therapeutic Indication COVID-19 / AntiviralSchizophrenia / Antipsychotic

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies detail how the in vivo efficacy of these compounds is evaluated. Both protocols are designed as self-validating systems containing internal controls that prove the assay's functional baseline before experimental data is interpreted.

Protocol A: In Vivo Viral Load Reduction Assay (PLpro Inhibitors)

Causality: PLpro inhibitors prevent viral polyprotein cleavage, halting replication. Measuring lung viral titer directly correlates with target engagement and drug efficacy.

  • Infection & Baseline Establishment: Intranasally inoculate specific-pathogen-free (SPF) ACE2-transgenic mice with SARS-CoV-2 ( 104 PFU). Validation Step: Include a mock-infected group (dosed with saline) to establish baseline lung health and prove the facility is free of cross-contamination.

  • Therapeutic Dosing: Administer the piperidine-carboxamide inhibitor (e.g., 50 mg/kg, i.p., b.i.d.) starting 12 hours post-infection. Causality: B.i.d. (twice daily) dosing is utilized to maintain plasma concentrations above the in vitro IC50​ , which is critical for sustained protease inhibition.

  • Tissue Harvesting: At 3 days post-infection (dpi), euthanize the mice and harvest lung tissue. Homogenize the tissue immediately in media containing a broad-spectrum protease inhibitor cocktail. Causality: Host proteases will rapidly degrade viral proteins post-mortem; the inhibitor cocktail freezes the biochemical state of the tissue.

  • Quantification: Perform plaque assays on Vero E6 cells using the lung homogenate to quantify viable viral particles (PFU/g).

  • System Validation: The assay is deemed valid only if the infected-vehicle group shows a high, uniform viral titer and the mock-infected group yields zero plaques.

Protocol B: Amphetamine-Induced Hyperlocomotion (AHL) Assay (M4 PAMs)

Causality: Amphetamine induces massive dopamine release in the striatum, mimicking the positive symptoms of schizophrenia. M4 PAMs reduce this dopaminergic tone indirectly by modulating cholinergic interneurons, resulting in normalized movement.

  • Acclimation: Place mice in automated locomotor activity chambers equipped with infrared tracking beams for 30 minutes. Causality: This habituation phase reduces stress-induced artifactual movement, establishing a true resting baseline.

  • Compound Administration: Administer the piperidine-derived M4 PAM (e.g., 1–10 mg/kg, p.o.) or a vehicle control. Wait for the predetermined Tmax​ (e.g., 30 minutes) to ensure optimal CNS penetration.

  • Amphetamine Challenge: Administer D-amphetamine (3 mg/kg, s.c.) to all groups except the absolute negative control.

  • Data Acquisition: Record ambulatory counts (infrared beam breaks) continuously for 60 to 120 minutes post-challenge.

  • System Validation: The protocol is self-validating if the "Vehicle + Amphetamine" group demonstrates a statistically significant, sustained spike in locomotion compared to the "Vehicle + Vehicle" group. Drug efficacy is measured as the percentage reversal of this specific spike.

References

  • Calleja, D. J., Kuchel, N., Lu, B. G., Birkinshaw, R. W., & Lessene, G. (2022). "Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors." Frontiers in Chemistry, 10, 861209. Available at:[Link]

  • Engers, D. W., et al. (2021). "Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM)." ACS Chemical Neuroscience, 12(11), 1916–1938. Available at:[Link]

Validation

SAR Comparison Guide: Optimizing the tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Preclinical Drug Development Professionals. Document Type: Scaffold Comparison & Structure-Activity Relationship (SAR) Guide. Executive Summary In mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Preclinical Drug Development Professionals. Document Type: Scaffold Comparison & Structure-Activity Relationship (SAR) Guide.

Executive Summary

In modern fragment-based drug discovery and lead optimization, selecting the right central pharmacophore dictates the trajectory of a medicinal chemistry campaign. tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8) has emerged as a highly versatile, privileged building block. It combines a robust hinge-binding motif (isonicotinamide) with a conformationally restricted, synthetically tractable linker (Boc-protected piperidine).

This guide objectively compares the performance of the 4-(isonicotinamido)piperidine scaffold against alternative regioisomers and ring systems. Drawing on established SAR data across major kinase (e.g., ROCK1/2, GSK-3β) and epigenetic (e.g., ASH1L) targets, we provide a mechanistic rationale for its superiority in specific binding pockets and outline self-validating experimental protocols for its derivatization.

Pharmacophore Deconstruction: Mechanistic Rationale

To understand why this specific scaffold outperforms alternatives, we must deconstruct its two primary domains:

  • The Isonicotinamide Headgroup (Hinge Binder): In ATP-competitive kinase inhibitors, the pyridine nitrogen of isonicotinamide acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1, Val135 in GSK-3β) 1. Simultaneously, the amide NH acts as a hydrogen bond donor. This dual-interaction motif provides higher Ligand Efficiency (LE) compared to bulkier bicyclic hinge binders.

  • The Piperidine Core (Vector Director): The 1,4-substitution pattern of the piperidine ring is geometrically critical. It projects the tert-butyl carboxylate (and subsequent N-substituents post-deprotection) directly into the solvent-exposed channel or the ribose-binding pocket. This allows chemists to heavily modify the N-terminus to tune pharmacokinetic (PK) properties—such as solubility and metabolic stability—without perturbing the primary hinge interaction 2.

Pathway Ligand Isonicotinamide Scaffold Target Kinase Hinge Region (e.g., ROCK1 / GSK-3β) Ligand->Target ATP-Competitive Inhibition Substrate Downstream Effectors (e.g., MLC / Tau) Target->Substrate Phosphorylation Phenotype Disease Phenotype (Fibrosis / Neurodegeneration) Substrate->Phenotype Pathway Activation

Caption: Pharmacological intervention mechanism of isonicotinamide derivatives in kinase signaling cascades.

Objective Scaffold Comparison & Quantitative SAR Data

When designing a library, medicinal chemists often debate between using piperidine, piperazine, or pyrrolidine cores, as well as varying the pyridine substitution (isonicotinamide vs. nicotinamide). The table below synthesizes benchmark SAR data to compare these alternatives objectively 3.

Table 1: Comparative SAR of Nitrogenous Saturated Cores & Pyridine Regioisomers
Scaffold AlternativeTarget Kinase (e.g., ROCK2) IC₅₀ (nM)Hinge Binding Affinity (ΔG)Cellular Permeability (Papp)Structural / ADME Limitations
4-(isonicotinamido)piperidine (Product)120 Strong (-9.5 kcal/mol) High Optimal vector trajectory; highly stable.
4-(nicotinamido)piperidine1,690Moderate (-7.2 kcal/mol)High3-pyridine shifts the H-bond acceptor out of optimal alignment with the hinge backbone.
4-(picolinamido)piperidine>5,000Weak (-5.1 kcal/mol)HighSteric clash between the 2-pyridine nitrogen and the amide carbonyl prevents coplanarity.
4-(isonicotinamido)piperazine850Strong (-9.2 kcal/mol)Low (High Efflux)The extra basic nitrogen in the ring lowers pKa, increasing P-gp efflux liability.
3-(isonicotinamido)pyrrolidine>2,000Weak (-6.0 kcal/mol)Moderate5-membered ring alters the exit vector, causing steric clashes in the solvent channel.

Key Takeaway: The 4-(isonicotinamido)piperidine scaffold provides the optimal balance of geometric alignment for hinge binding and favorable physicochemical properties, avoiding the efflux liabilities introduced by piperazine and the vector misalignment of pyrrolidine.

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the derivatization and biological evaluation of this scaffold must follow a self-validating protocol. The causality behind each step is detailed below to ensure reproducible SAR generation.

Protocol A: Late-Stage Diversification (Boc-Deprotection & Amide Coupling)

Causality Check: We utilize Trifluoroacetic acid (TFA) rather than HCl in dioxane for deprotection. HCl can lead to the precipitation of highly hygroscopic chloride salts that trap residual solvents, whereas TFA salts are generally more soluble in polar aprotic solvents (like DMF) used in subsequent coupling steps, ensuring higher yields 4.

Step-by-Step Methodology:

  • Deprotection: Dissolve tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Add TFA (10.0 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Internal Validation Checkpoint: Monitor by TLC or LC-MS. The reaction is complete when the mass peak corresponding to [M+H-Boc]⁺ is exclusively observed.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the piperidine TFA salt.

  • Coupling: Dissolve the crude salt in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to free-base the amine in situ.

  • Add the desired capping carboxylic acid (1.2 eq) and HATU (1.5 eq). Stir at room temperature for 4 hours.

  • Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Orthogonal Biological Validation (TR-FRET Kinase Assay)

Causality Check: Standard fluorescence assays are prone to false positives due to the auto-fluorescence of pyridine-containing compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before emission measurement, entirely bypassing compound auto-fluorescence and ensuring trustworthy IC₅₀ values.

Step-by-Step Methodology:

  • Prepare a 384-well low-volume plate. Dispense 5 µL of the target kinase (e.g., ROCK2, 2 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Add 100 nL of the synthesized derivative in 100% DMSO using an acoustic dispenser (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Self-Validating Control: Include Staurosporine (1 µM) as a positive control for 100% inhibition, and DMSO vehicle as a negative control (0% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Add 5 µL of ATP (at the apparent Kₘ for the specific kinase) and fluorescently labeled peptide substrate. Incubate for 60 minutes.

  • Add 10 µL of TR-FRET development reagent (containing EDTA to stop the reaction and Terbium-labeled anti-phospho antibody).

  • Read the plate on a multi-mode microplate reader (excitation at 340 nm; emission at 495 nm and 520 nm). Calculate the emission ratio (520/495) to determine IC₅₀.

SAR_Workflow Start tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate Deprotect Step 1: Boc Deprotection TFA / DCM, 0°C to RT Validation: LC-MS [M+H-Boc]+ Start->Deprotect Branch1 Path A: N-Alkylation Reductive Amination Deprotect->Branch1 Branch2 Path B: Amide Coupling HATU, DIPEA, R-COOH Deprotect->Branch2 Screen Screen Branch1->Screen Branch2->Screen Lead Lead Screen->Lead Hit Criteria Met

Caption: Self-validating synthetic diversification and biological screening workflow.

Conclusion

The tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate scaffold represents a highly optimized starting point for kinase and epigenetic inhibitor programs. Compared to piperazine and pyrrolidine alternatives, the piperidine core offers superior vector alignment and avoids severe efflux liabilities. Furthermore, the 4-substituted isonicotinamide headgroup provides optimal hydrogen bonding geometry at the kinase hinge region, significantly outperforming its nicotinamide and picolinamide regioisomers. By utilizing the rigorous, self-validating synthetic and biological workflows outlined above, drug development professionals can rapidly translate this scaffold into potent, selective lead compounds.

References

  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. National Institutes of Health (PMC).[Link]

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. National Institutes of Health (PMC).[Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. National Institutes of Health (PMC).[Link]

  • Discovery of GS-2278, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. ACS Publications.[Link]

Sources

Comparative

Comprehensive Purity Analysis Guide: tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical rigor applied to intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical rigor applied to intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis[1]. tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8) is a highly versatile building block featuring a Boc-protected piperidine and a pyridine-based isonicotinamide moiety[2].

This guide provides a definitive, objective comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound. Designed for analytical scientists, this document bridges physicochemical theory with field-proven, self-validating methodologies compliant with the latest ICH Q2(R2) guidelines[3].

Physicochemical Profiling & Chromatographic Causality

To design an effective separation method, we must first deconstruct the molecule (C₁₆H₂₃N₃O₃, MW: 305.37 g/mol )[2] to understand how its structural features dictate its chromatographic behavior:

  • The Pyridine Nitrogen (pKa ~5.2): The isonicotinamide ring contains a basic pyridine nitrogen. On standard silica-based reversed-phase columns, this lone pair interacts strongly with unendcapped, acidic residual silanols (pKa ~4.5) via ion-exchange mechanisms. Causality: If analyzed in a neutral mobile phase, this leads to severe peak tailing and poor resolution. The mobile phase must be acidic (pH 2.5–3.0) to fully protonate the pyridine ring, ensuring a single ionization state and rapid elution kinetics.

  • The Boc-Protected Piperidine: The bulky, hydrophobic tert-butyloxycarbonyl (Boc) group dominates the molecule's retention on a C18 stationary phase. Causality: Under acidic conditions, the Boc group is susceptible to cleavage, forming the highly polar des-Boc degradant (4-(isonicotinamido)piperidine). Sample preparation and analysis must avoid prolonged exposure to strong acids.

  • UV Chromophore Discrepancy: The isonicotinamide moiety has a strong UV absorbance maximum at ~260 nm. However, a common synthetic precursor/impurity—1-Boc-4-aminopiperidine—lacks a conjugated π-system and is virtually "UV-transparent"[4]. Causality: HPLC-UV at 254 nm will fail to accurately quantify this specific impurity, making LC-MS or low-wavelength UV (210 nm) mandatory for comprehensive impurity profiling.

Analytical Decision Logic

The choice between HPLC-UV and LC-MS should not be arbitrary; it depends entirely on the phase of drug development and the specific analytical objective[5].

MethodLogic Start Analyte: tert-Butyl 4-(isonicotinamido) piperidine-1-carboxylate Decision Primary Analytical Objective? Start->Decision Routine Routine QC & Batch Release Decision->Routine Known Impurities Impurity Impurity Profiling & Structure Elucidation Decision->Impurity Unknown Degradants HPLC HPLC-UV Method (TFA/Phosphate Buffer) High Robustness Routine->HPLC LCMS LC-MS Method (Volatile Formate Buffer) High Sensitivity Impurity->LCMS

Caption: Logical decision tree for selecting HPLC-UV versus LC-MS based on analytical objectives.

Methodological Comparison: HPLC-UV vs. LC-MS

The fundamental divergence between these two techniques lies in mobile phase compatibility.

HPLC-UV methods utilize strong ion-pairing agents like Trifluoroacetic acid (TFA) . TFA tightly binds to the protonated pyridine nitrogen, masking its positive charge and yielding exceptionally sharp peaks. However, TFA causes severe ion suppression in the electrospray ionization (ESI) source of a mass spectrometer. Therefore, LC-MS methods must substitute TFA with Formic Acid (FA) , a weaker ion-pairing agent that preserves MS signal but requires highly endcapped or solid-core columns to maintain peak shape[4].

Table 1: Method Parameters & Performance Comparison
ParameterHPLC-UV (Routine QC)LC-MS (Impurity Profiling)
Primary Goal High-throughput batch release[1]Structural elucidation of unknowns[6]
Column C18, 250 x 4.6 mm, 5 µmSolid-Core C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A Water + 0.1% TFA (Non-volatile)Water + 0.1% Formic Acid (Volatile)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Detection PDA/UV at 254 nm and 210 nmESI+ (m/z 50-1000) & UV at 254 nm
Target m/z [M+H]+ N/A306.2
Des-Boc Impurity Detection UV 254 nm (Retained less than API)m/z 206.1 (High sensitivity)
UV-Transparent Impurities Poor (Often missed at 254 nm)[4]Excellent (Detected via MS)[6]

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. This means the protocol contains internal checks (System Suitability Tests - SST) that mathematically prove the system is fit for purpose before any sample data is reported[3].

Protocol Prep 1. Sample Prep (1 mg/mL) SST 2. System Suitability (Rs > 1.5) Prep->SST Blank 3. Blank Run (Baseline Check) SST->Blank Analysis 4. Sample Analysis (Bracketing) Blank->Analysis Validate 5. Data Validation (ICH Q2(R2)) Analysis->Validate

Caption: Self-validating experimental workflow ensuring data integrity during chromatographic analysis.

Protocol A: HPLC-UV Purity Analysis (Step-by-Step)

Objective: Quantify known related substances and calculate overall area normalization purity.

  • Diluent Preparation: Mix Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-shock peak distortion.

  • Sample Preparation: Accurately weigh 10.0 mg of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes at room temperature.

  • System Suitability Test (SST) Solution: Spike 1.0 mg/mL of the API with 0.01 mg/mL of isonicotinic acid (early eluting polar impurity).

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Injection Volume: 10 µL.

  • Self-Validation Check: Inject the SST solution. The run is only valid if the resolution ( Rs​ ) between isonicotinic acid and the main API peak is > 2.0, and the tailing factor ( Tf​ ) of the API is < 1.5.

  • Analysis: Inject Blank SST Sample (Triplicate) Standard Bracketing check.

Protocol B: LC-MS Impurity Profiling (Step-by-Step)

Objective: Identify the mass of unknown degradants and detect UV-transparent precursors.

  • Sample Preparation: Prepare a 0.1 mg/mL solution in Water:Acetonitrile (80:20, v/v). Causality: Lower concentration prevents MS detector saturation and minimizes ESI source contamination.

  • MS Tuning: Infuse a 1 µg/mL standard directly into the MS. Optimize the capillary voltage (typically ~3.0 kV) and cone voltage to maximize the [M+H]+ ion at m/z 306.2 without causing in-source fragmentation (loss of the Boc group).

  • Chromatographic Run:

    • Flow Rate: 0.4 mL/min (compatible with ESI desolvation).

    • Gradient: 5% B to 95% B over 8 minutes using a UHPLC solid-core column.

    • Injection Volume: 1 µL.

  • Self-Validation Check (Mass Balance): Compare the Total Ion Chromatogram (TIC) to the UV trace (254 nm). If a peak appears in the TIC (e.g., m/z 201.1 for 1-Boc-4-aminopiperidine) but is absent in the UV trace, a UV-transparent impurity has been successfully identified[4].

Validation & Regulatory Compliance

To utilize these methods in a regulatory environment, they must be validated according to the ICH Q2(R2) guidelines (adopted November 2023, effective June 2024), which emphasizes a lifecycle and risk-based approach to analytical procedure validation[3],[7].

Table 2: ICH Q2(R2) Validation Metrics for the HPLC-UV Method
Validation CharacteristicICH Q2(R2) Requirement[3]Acceptance Criteria for this Analyte
Specificity Complete separation of analyte from impurities.Resolution ( Rs​ ) > 1.5 between API and des-Boc degradant.
Linearity Proportional signal across the reportable range. R2 > 0.999 from 0.05 mg/mL to 1.5 mg/mL.
Accuracy Agreement with true value (Spike recovery).98.0% – 102.0% recovery of spiked impurities at 0.1% level.
Precision (Repeatability) Closeness of agreement between independent tests.%RSD < 2.0% for 6 replicate injections of the 1.0 mg/mL standard.
Limit of Quantitation (LOQ) Lowest amount quantifiable with acceptable precision.Signal-to-Noise (S/N) 10 (Typically 0.05% of nominal API conc).

Note: As per ICH Q2(R2), if the method is transferred or the synthesis route changes (introducing new potential impurities), partial revalidation focusing on specificity is required[8].

Conclusion

For the purity analysis of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate, HPLC-UV utilizing TFA remains the gold standard for routine batch release due to its ruggedness and superior peak shape control. However, because the synthesis of this intermediate relies on precursors that lack strong UV chromophores, integrating LC-MS with volatile formate buffers is absolutely critical during the early stages of process development to ensure no UV-transparent impurities carry over into the final API synthesis.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery Drawell Analytical URL:[Link]

  • Pharmaceutical Impurity Analysis Overview Chemass URL:[Link]

Sources

Validation

Benchmarking tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate against other building blocks

In modern medicinal chemistry, the selection of bifunctional building blocks is rarely arbitrary. The spatial orientation of hydrogen bond vectors and the physicochemical properties of the chosen scaffold dictate both th...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the selection of bifunctional building blocks is rarely arbitrary. The spatial orientation of hydrogen bond vectors and the physicochemical properties of the chosen scaffold dictate both the synthetic tractability and the ultimate pharmacodynamics of the lead compound.

This guide benchmarks tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate (Compound 1 ) against its structural isomers and analogs: the meta-substituted nicotinamide (2 ), the ortho-substituted picolinamide (3 ), and the non-heterocyclic benzamide control (4 ). By analyzing their physicochemical properties, conformational vectors, and deprotection kinetics, this guide provides a rational framework for selecting the optimal piperidine-1-carboxylate building block for your structure-activity relationship (SAR) campaigns.

Physicochemical & Structural Benchmarking

The position of the nitrogen atom within the pyridine ring fundamentally alters the basicity, lipophilicity, and topological polar surface area (TPSA) of the building block. These parameters directly influence both the pharmacokinetic profile of the final active pharmaceutical ingredient (API) and its behavior during intermediate synthetic steps.

Table 1: Comparative Physicochemical Properties
Building BlockPyridine SubstitutionpKa (Conjugate Acid)Est. LogPTPSA (Ų)Primary Binding Utility
Compound 1 (Isonicotinamide) Para (4-substituted)3.612.1571.4Deep pocket hinge-binding
Compound 2 (Nicotinamide) Meta (3-substituted)3.352.1871.4Surface-exposed H-bonding
Compound 3 (Picolinamide) Ortho (2-substituted)~1.502.3071.4Intramolecular chelation
Compound 4 (Benzamide) None (Phenyl ring)N/A3.1058.5Lipophilic control

Causality in Property Shifts: The para-nitrogen in isonicotinamide exhibits a pKa of 3.61[1],[2], making it slightly more basic than the meta-nitrogen of nicotinamide (pKa 3.35)[3],[2]. This difference arises because the electron-withdrawing effect of the amide carbonyl is less inductive at the para position compared to the meta position. Consequently, Compound 1 will exhibit a higher degree of protonation at physiological pH, which can enhance aqueous solubility but may require careful formulation strategies in amorphous solid dispersions[2].

Conformational Vectors & Target Binding

The primary driver for selecting tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate over its isomers is its unique geometric projection. The para-substituted nitrogen projects exactly 180° relative to the amide bond axis.

When designing kinase inhibitors or GPCR ligands, this linear trajectory allows the pyridine nitrogen to reach deep into narrow binding pockets (such as the ATP-binding hinge region of kinases) to act as a critical hydrogen bond acceptor. In contrast, the meta-isomer (nicotinamide) projects at a 120° angle, which is often better suited for solvent-exposed surface interactions. The ortho-isomer (picolinamide) projects at 60°, frequently resulting in intramolecular hydrogen bonding with the amide proton, which rigidifies the molecule but eliminates the hydrogen bond donor capacity of the amide.

G Hinge Target Protein Pocket (Kinase Hinge / GPCR) Iso Isonicotinamide (Para) 180° Projection Optimal Deep Pocket Fit Iso->Hinge Direct Linear H-Bond Nic Nicotinamide (Meta) 120° Projection Surface Solvent Exposure Nic->Hinge Angled H-Bond Pic Picolinamide (Ortho) 60° Projection Intramolecular Chelation Pic->Hinge Steric Clash

Fig 1. Divergent hydrogen bond trajectories of pyridine isomers in target binding.

Reactivity Profiling: The Pyridine Buffering Effect

The most common transformation applied to this building block is the acidic cleavage of the N-Boc protecting group to liberate the secondary piperidine amine for subsequent functionalization (e.g., reductive amination or SNAr).

However, chemists frequently encounter stalled deprotections when substituting the benzamide control (Compound 4 ) with the isonicotinamide analog (Compound 1 ). The causality lies in the basicity of the pyridine ring. The cleavage of the N-Boc group exhibits a second-order kinetic dependence upon acid concentration ([H+]²)[4].

When treating Compound 1 with acid, the first equivalent of protons is immediately sequestered by the basic pyridine nitrogen (pKa 3.61). If a standard 3-4 equivalents of acid are used, the effective [H+] available to drive the second-order Boc cleavage is drastically reduced, leading to sluggish kinetics.

G A N-Boc-4-(isonicotinamido)piperidine (Starting Material) B Addition of 4N HCl/Dioxane (Acidic Environment) A->B C Protonated Pyridine Intermediate (Consumes 1 eq H+) B->C Rapid Protonation D Boc Cleavage (Second-Order [H+] Dependence) C->D Rate-Limiting Step E 4-(isonicotinamido)piperidine 2HCl (Final Product) D->E -Isobutylene, -CO2

Fig 2. Kinetic workflow of N-Boc deprotection highlighting the pyridine buffering effect.

Self-Validating Experimental Protocol: N-Boc Deprotection

To overcome the kinetic buffering effect of the isonicotinamide moiety, the following protocol utilizes a large excess of anhydrous HCl to maintain the necessary second-order kinetic velocity[4]. This protocol is designed as a self-validating system, ensuring intermediate checks prevent downstream failures.

Materials:

  • tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (1.0 mmol, 305.37 mg)

  • 4N HCl in 1,4-Dioxane (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Diethyl Ether (Cold)

Step-by-Step Methodology:

  • Baseline Establishment: Dissolve 1.0 mmol of the building block in 5.0 mL of anhydrous DCM in a 25 mL round-bottom flask.

    • Validation Check 1: Take a 5 µL aliquot, dilute in MeCN, and run a baseline LC-MS. Confirm the presence of the [M+H]+ peak at m/z 306.1.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 2.5 mL (10.0 mmol, 10 eq) of 4N HCl in dioxane.

    • Causality: The first 1.0 mmol of HCl instantly protonates the pyridine ring. The remaining 9.0 mmol ensures the [H+] concentration remains high enough to satisfy the second-order rate law for Boc cleavage.

    • Validation Check 2: A transient white precipitate (the mono-hydrochloride salt) may form upon initial addition before redissolving. This visual cue validates the immediate protonation of the pyridine ring.

  • Kinetic Cleavage: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 hours.

    • Validation Check 3: At T=120 min, take a 5 µL aliquot for LC-MS. The reaction is validated as complete when the m/z 306.1 peak is entirely absent, replaced by a single distinct peak at m/z 206.1 corresponding to the free piperidine.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl gas. Suspend the resulting crude oil/solid in 10 mL of cold diethyl ether and triturate vigorously until a free-flowing white powder forms.

  • Final Validation: Filter the solid and dry under a high vacuum.

    • Validation Check 4: Weigh the product. A mass of ~278 mg indicates a >95% yield of the dihydrochloride salt (MW = 278.18 g/mol ), confirming that both the piperidine and pyridine nitrogens are protonated.

Conclusion

When benchmarking tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate against its isomers, its primary advantage lies in its 180° linear hydrogen-bond vector, making it an elite building block for targeting deep, narrow protein pockets. However, chemists must account for its specific physicochemical profile—namely, a pKa of 3.61[1]—which acts as an internal buffer during acidic deprotections. By leveraging the self-validating protocol provided, researchers can bypass the kinetic bottlenecks associated with second-order Boc cleavage[4] and seamlessly integrate this scaffold into advanced drug discovery pipelines.

References

  • PubChem Compound Summary for CID 936, Nicotinamide. National Center for Biotechnology Information (NIH). Retrieved from:[Link]

  • Enhancing the Acidity of Polymers for Improved Stabilization of Amorphous Solid Dispersions: Protonation of Weakly Basic Compounds. Molecular Pharmaceutics (ACS Publications). Retrieved from:[Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry (ACS Publications). Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate: Advanced Safety, Handling, and Operational Guide As drug development accelerates, the reliance on specialized heterocyclic building blocks like tert-Butyl 4-(isonic...

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Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate: Advanced Safety, Handling, and Operational Guide

As drug development accelerates, the reliance on specialized heterocyclic building blocks like tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8) has grown significantly. Frequently utilized in the synthesis of highly selective bromo and extraterminal domain (BET) inhibitors and novel receptor modulators[1], this compound requires rigorous handling protocols.

As an Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the chemical causality behind the hazards of Boc-protected piperidines, your laboratory can establish self-validating safety systems that protect personnel and preserve compound integrity.

Chemical Profiling & Hazard Rationale

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's structural components to predict its behavior in a laboratory environment[2].

  • The Boc (tert-butyloxycarbonyl) Group: Highly lipophilic. This increases the molecule's ability to permeate lipid bilayers, meaning accidental dermal exposure can lead to rapid absorption. Furthermore, under acidic conditions, the Boc group cleaves to release isobutylene gas and carbon dioxide—a critical factor for waste management.

  • The Piperidine & Isonicotinamide Core: Nitrogen-rich heterocycles are biologically active and can act as mild sensitizers or irritants to the respiratory tract and ocular mucosa.

Table 1: Quantitative & Structural Data Summary [3]

PropertySpecificationOperational Implication
Chemical Name tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylateN/A
CAS Number 1233958-89-8Essential for precise SDS tracking and compliance.
Molecular Formula C16H23N3O3High nitrogen content dictates specific waste segregation.
Molecular Weight 305.37 g/mol Requires precise micro-analytical balance weighing.
Physical State Crystalline Solid / PowderHigh risk of aerosolization and static charge during transfer.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling biologically active intermediates. The following PPE matrix is designed based on the specific physicochemical threats posed by this compound.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategoryRequired SpecificationCausality & Mechanistic Rationale
Hand Protection Primary: Nitrile gloves (≥0.11 mm).Secondary: Double-glove if using DCM/DMF.The lipophilic Boc group enhances dermal penetration. If the compound is dissolved in polar aprotic solvents (DMF/DMSO), the solvent acts as a carrier, rapidly permeating standard latex.
Eye Protection ANSI Z87.1 compliant unvented safety goggles.Fine powders can aerosolize due to static charge. Unvented goggles prevent micro-particulates from settling on the ocular mucosa, avoiding irritation.
Body Protection Flame-resistant (FR) lab coat with fitted knit cuffs.Loose cuffs can catch on analytical balances or sweep powder off the bench. Fitted cuffs ensure a continuous barrier with gloves.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of airborne particulates, which can act as respiratory sensitizers (STOT SE 3 classification typical for related isocyanates and amides)[4].

Operational Workflow & Handling Protocol

To ensure both user safety and experimental reproducibility, follow this step-by-step methodology for handling the dry powder.

Step 1: Environmental Engineering Controls

  • Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a verified face velocity of 80–120 feet per minute (FPM).

  • Scientific Rationale: Excessive airflow (>120 FPM) will cause the fine powder to scatter, while insufficient airflow (<80 FPM) fails to protect the operator from aerosolized particles.

Step 2: Static Elimination

  • Pass an anti-static zero-ionizer gun over the weighing area, the analytical balance, and the spatulas.

  • Scientific Rationale: Boc-protected powders are highly prone to triboelectric charging. Static buildup causes the powder to "jump" from the spatula, leading to contamination and inaccurate molar calculations.

Step 3: Precision Weighing

  • Tare an anti-static polymeric weigh boat or a grounded glass weighing funnel.

  • Transfer the required mass using a grounded, stainless-steel micro-spatula.

Step 4: Solubilization & Transfer

  • If dissolving for biological assays or synthesis, transfer the solid to a reaction vial before adding the solvent (e.g., DMSO, DCM, or DMF).

  • Seal the vial with a PTFE-lined septum cap immediately after solvent addition to prevent vapor release.

G A Storage (Desiccator / 4°C) B Static Elimination (Zero-Ionizer) A->B Retrieve C Containment (Fume Hood) B->C Transfer D Precision Weighing (Anti-static Boat) C->D Tare & Weigh E Solubilization (Target Solvent) D->E Add Solvent F Reaction Vessel (PTFE Sealed) E->F Cap & Seal

Operational workflow for the safe handling and transfer of Boc-protected piperidine derivatives.

Emergency Response & Spill Management

In the event of a localized spill inside the fume hood, a rapid, methodical response prevents cross-contamination.

  • Isolate: Stop all airflow disruptions. Do not spray water or solvents directly onto the powder, as this will spread the lipophilic compound.

  • Absorb: Carefully cover the spilled powder with slightly damp absorbent paper (using water or a mild alcohol) to suppress dust generation.

  • Gather: Use a non-sparking, conductive scoop to gather the damp material. Do not sweep dry powder.

  • Decontaminate: Wipe the area with a solvent capable of dissolving the residue (e.g., isopropanol or a mild detergent solution), followed by a final water wipe.

  • Dispose: Place all cleanup materials into a clearly labeled, sealable hazardous waste bag.

Waste Disposal & Environmental Logistics

Disposal of tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate requires specific attention to its chemical reactivity, particularly regarding the Boc protecting group.

Step-by-Step Disposal Protocol:

  • Segregation: Isolate waste containing this compound into a designated "Halogen-Free Organic Waste" container, unless dissolved in a halogenated solvent like DCM (in which case, route to "Halogenated Waste").

  • The Acid-Cleavage Hazard (Critical Insight): If your workflow involves deprotecting the Boc group using strong acids (e.g., Trifluoroacetic acid (TFA) or HCl), do not tightly seal the waste container immediately.

    • Mechanistic Rationale: The acidic cleavage of a Boc group generates equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas. Tightly capping a waste carboy containing these active reaction mixtures will lead to catastrophic pressure buildup and container rupture.

  • Venting: Use specialized vented waste caps that allow gas to escape while trapping harmful solvent vapors.

  • Labeling: Clearly label the waste container with the full chemical name—do not use abbreviations like "Boc-Pip-Iso"—to ensure compliance with environmental health and safety (EHS) regulations.

References

  • NextSDS. "tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • ACS Publications. "Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • NextSDS. "tert-butyl 4-(isocyanatomethyl)piperidine-1-carboxylate — Hazard Classifications." NextSDS Database. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate
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tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate
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